2-Acetamido-5-bromothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWHLINDRWCHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325492 | |
| Record name | 2-ACETAMIDO-5-BROMOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-54-1 | |
| Record name | 7336-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ACETAMIDO-5-BROMOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-bromo-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Acetamido-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 2-Acetamido-5-bromothiazole, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing from 2-aminothiazole, involving an initial acetylation followed by a regioselective bromination. This guide offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development activities.
Overall Synthetic Pathway
The synthesis proceeds via two sequential reactions:
-
N-Acetylation: The amino group of 2-aminothiazole is protected via acetylation to form the intermediate, 2-acetamidothiazole. This step utilizes common acetylating agents such as acetic anhydride or acetic acid. The acetamido group is less activating than the primary amino group, which helps in controlling the subsequent electrophilic substitution reaction.
-
Electrophilic Bromination: The 2-acetamidothiazole intermediate undergoes regioselective bromination at the C5 position of the thiazole ring. The C5 position is electronically activated and sterically accessible, making it the preferred site for electrophilic attack.
Caption: Overall reaction scheme for the two-step synthesis.
Step 1: Acetylation of 2-Aminothiazole
The acetylation of the primary amino group on the thiazole ring is a crucial first step. Standard procedures often employ acetic anhydride.[1][2] An alternative and greener approach involves the direct use of acetic acid, which is less costly, more readily available, and less sensitive to moisture compared to acetic anhydride or acetyl chloride.[3]
Experimental Protocol: Acetylation using Acetic Anhydride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture and pour it into ice-cold water. The solid product, 2-acetamidothiazole, will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any unreacted acid or anhydride, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-acetamidothiazole.[4]
Data Summary: Acetylation Conditions
| Parameter | Value/Condition | Notes |
| Starting Material | 2-Aminothiazole | - |
| Acetylating Agent | Acetic Anhydride | A common and effective reagent.[1][2] |
| Acetic Acid | A greener, more stable alternative.[3] | |
| Solvent | Pyridine, Glacial Acetic Acid | Pyridine can act as both solvent and base. |
| Temperature | 0°C to Reflux | Initial addition at low temp, followed by heating. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion.[4] |
| Workup | Precipitation in water | Standard procedure for removing acid byproducts. |
| Purification | Recrystallization (Ethanol/Water) | To obtain high-purity product.[4] |
Step 2: Bromination of 2-Acetamidothiazole
The second step is the regioselective bromination of the 2-acetamidothiazole intermediate. The electron-donating nature of the acetamido group directs the electrophilic bromine to the C5 position of the thiazole ring. While elemental bromine (Br₂) in acetic acid can be used, it may lead to di-brominated byproducts.[5] Therefore, milder and more selective brominating agents like N-bromosuccinimide (NBS) are often preferred to achieve mono-bromination.[5]
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
-
Setup: Dissolve 2-acetamidothiazole (1 equivalent) in a suitable solvent, such as 1,4-dioxane and water, in a reaction flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at a controlled temperature, typically between -10°C and 0°C.[6]
-
Reaction: Stir the mixture at low temperature and monitor the reaction by TLC. The reaction is generally rapid.
-
Workup: Once the starting material is consumed, the reaction is quenched. The mixture is then typically subjected to an aqueous workup to remove succinimide and other water-soluble byproducts.
-
Purification: The crude this compound can be isolated by filtration if it precipitates or by extraction with an organic solvent. Further purification is achieved by recrystallization from a solvent like ethanol to yield the final product.
An alternative method for regioselective bromination involves using copper(II) bromide (CuBr₂) in a solvent like acetonitrile, which provides high yields of the 5-bromo derivative.[7]
Data Summary: Bromination Conditions
| Parameter | Value/Condition | Notes |
| Starting Material | 2-Acetamidothiazole | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred for selective mono-bromination.[5][6] |
| Bromine (Br₂) in Acetic Acid | Can lead to di-bromination; requires careful control.[5] | |
| Copper(II) Bromide (CuBr₂) | An effective alternative for regioselective bromination.[7] | |
| Solvent | Dioxane/Water, Acetonitrile | Choice depends on the brominating agent.[6][7] |
| Temperature | -10°C to Room Temperature | Low temperature often used to improve selectivity.[6] |
| Reaction Time | Varies (typically 1-3 hours) | Monitor by TLC. |
| Purification | Recrystallization (Ethanol) | For obtaining the final high-purity compound. |
Integrated Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis, from starting materials to the final purified product.
Caption: Integrated workflow for the synthesis and purification.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journal.umpr.ac.id [journal.umpr.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
2-Acetamido-5-bromothiazole: A Technical Guide to its Chemical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and spectral data of 2-Acetamido-5-bromothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of known properties and predicted data based on closely related analogs.
Chemical Properties
This compound, with the CAS number 7336-54-1, is a substituted thiazole derivative.[1][2][3] Thiazole-containing compounds are known to exhibit a range of biological activities, making their derivatives valuable scaffolds in pharmaceutical research.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H5BrN2OS | [1][3] |
| Molecular Weight | 221.08 g/mol | [1] |
| IUPAC Name | N-(5-bromo-1,3-thiazol-2-yl)acetamide | [1] |
| Melting Point | 229-231 °C | [5] |
| Boiling Point | Not available | |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Sparingly soluble in water | [2] |
| CAS Number | 7336-54-1 | [1][3] |
Safety Information: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show two main signals: a singlet for the methyl protons of the acetamido group and a singlet for the proton on the thiazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the acetamido group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (Acetamido) | ~2.2 | Singlet |
| Thiazole C4-H | ~7.5 | Singlet |
| -NH (Amide) | Broad singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are estimated based on known values for similar thiazole and acetamide structures.[6][7][8]
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Acetamido) | ~23 |
| C=O (Acetamido) | ~168 |
| C2 (Thiazole) | ~158 |
| C4 (Thiazole) | ~135 |
| C5 (Thiazole) | ~110 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds of the acetamido group, as well as vibrations associated with the thiazole ring.[9][10][11][12][13]
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3100 | Medium |
| C-H Stretch (Aromatic/Methyl) | 3100 - 2850 | Medium-Weak |
| C=O Stretch (Amide I) | 1700 - 1650 | Strong |
| N-H Bend (Amide II) | 1600 - 1500 | Medium |
| C=N Stretch (Thiazole ring) | 1600 - 1475 | Medium |
| C-Br Stretch | 650 - 550 | Medium-Strong |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with approximately equal intensity). Fragmentation would likely involve the loss of the acetyl group and cleavage of the thiazole ring.[14][15][16][17][18]
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 221/223 | Molecular ion (due to ⁷⁹Br/⁸¹Br isotopes) |
| [M-COCH₃]⁺ | 178/180 | Loss of acetyl group |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in readily available literature. However, a standard procedure would involve the acetylation of 2-amino-5-bromothiazole.
Synthesis of this compound (General Protocol)
The synthesis of this compound is typically achieved through the acetylation of 2-amino-5-bromothiazole using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.
Materials:
-
2-Amino-5-bromothiazole
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane or Tetrahydrofuran (as a solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 2-amino-5-bromothiazole in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., pyridine or triethylamine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Analytical Protocols
The purity and identity of synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v).
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Caption: Workflow for the analytical characterization of this compound.
References
- 1. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 7336-54-1 [m.chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uab.edu [uab.edu]
- 17. venoMS [venoms.ch]
- 18. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of 2-Acetamido-5-bromothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a broad spectrum of biological activities. Among these, the 2-acetamido-5-bromothiazole scaffold has emerged as a promising pharmacophore, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity: A Multi-pronged Approach to Tumor Inhibition
Derivatives of this compound have exhibited notable cytotoxic effects against a range of human cancer cell lines. The presence of the acetamido group at the 2-position and the bromine atom at the 5-position of the thiazole ring are believed to contribute significantly to their anticancer potential.
Quantitative Analysis of In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound and related thiazole derivatives against several cancer cell lines. This data highlights the potency and selective nature of these compounds.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole Derivative 5c | A549 (Alveolar Adenocarcinoma) | 11.80 ± 0.89 | - | - |
| Thiazole Derivative 5c | Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 | - | - |
| Thiazole Derivative 5c | MCF7 (Breast Adenocarcinoma) | < 10 | - | - |
| Thiazole Derivative 5c | PC3 (Prostate Adenocarcinoma) | < 10 | - | - |
| Thiazole Derivative 8 | MCF-7 (Breast Cancer) | 3.36 - 6.09 | Staurosporine | 5.25 |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K562 (Leukemia) | Comparable to Dasatinib | Dasatinib | < 1 |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | MCF-7 (Breast Cancer) | 20.2 | Dasatinib | < 1 |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | HT-29 (Colon Carcinoma) | 21.6 | Dasatinib | < 1 |
Note: The data presented is a compilation from various studies and may involve different experimental conditions. Direct comparison of absolute values should be made with caution. The specific structures of "Thiazole Derivative 5c" and "Thiazole Derivative 8" are detailed in the cited literature.
Antimicrobial Activity: Combating Pathogenic Microbes
The thiazole scaffold is a well-established feature in many antimicrobial agents. The incorporation of a bromine atom is a known strategy to enhance antimicrobial potency.[1] this compound derivatives have been investigated for their activity against a variety of bacterial and fungal strains.
Quantitative Analysis of Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against pathogenic bacteria.
| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| 2-Amino-5-bromo-thiazole derivative | S. aureus | - | Ampicillin |
| 2-Amino-5-bromo-thiazole derivative | S. epidermidis | - | Ampicillin |
| 2-Amino-5-bromo-thiazole derivative | E. coli | - | Ampicillin |
| 2-Amino-5-bromo-thiazole derivative | K. pneumoniae | - | Ampicillin |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following sections outline the general methodologies employed in the synthesis and biological assessment of this compound derivatives.
General Synthesis via Hantzsch Thiazole Synthesis
A common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] The subsequent acetylation and bromination steps yield the target this compound derivatives.
Protocol:
-
Synthesis of 2-Aminothiazole Intermediate: An α-haloketone is reacted with thiourea in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux to facilitate the cyclization, yielding the 2-aminothiazole core.
-
Acetylation of the 2-Amino Group: The 2-aminothiazole intermediate is then treated with an acetylating agent, commonly acetic anhydride, often in the presence of a base, to form the 2-acetamido-thiazole.
-
Bromination at the 5-Position: The final step involves the electrophilic bromination of the thiazole ring at the C5 position. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as chloroform or acetic acid.[1]
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: The plates are incubated for a period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Mechanisms of Action: Unraveling the Molecular Pathways
The biological activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and microbial viability.
Inhibition of Cancer-Related Signaling Pathways
Several studies have implicated thiazole derivatives as inhibitors of critical signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit key kinases within this pathway, leading to the suppression of tumor growth.
Induction of Apoptosis via the Caspase Pathway: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some thiazole derivatives have been found to induce apoptosis by activating the caspase cascade, a family of proteases that execute the apoptotic program.[3]
Potential Antimicrobial Mechanisms of Action
While the precise mechanisms are still under investigation, the antimicrobial activity of thiazole derivatives is thought to involve the inhibition of essential microbial enzymes. For instance, MurB, an enzyme critical for bacterial cell wall synthesis, has been suggested as a potential target.[1] The lipophilic nature of the 5-bromo substituent may facilitate the transport of these compounds across microbial cell membranes, thereby enhancing their efficacy.[1]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available data underscores their potent in vitro activity and suggests multiple mechanisms of action. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to establish robust structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of lead candidates in preclinical animal models.
The continued exploration of the this compound scaffold holds great promise for the discovery of new and effective therapies to address the ongoing challenges in oncology and infectious diseases.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-Acetamido-5-bromothiazole in Modern Drug Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-bromothiazole has emerged as a pivotal pharmaceutical intermediate, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, particularly the presence of a reactive bromine atom at the 5-position and an acetamido group at the 2-position of the thiazole ring, make it an ideal starting material for the construction of complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in drug discovery and development.
Synthetic Applications: Gateway to Bioactive Molecules
The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of various aryl and heteroaryl moieties at the 5-position of the thiazole ring, a key structural modification in the design of many targeted therapies. The acetamido group at the 2-position often plays a crucial role in establishing hydrogen bond interactions with target proteins, thereby enhancing binding affinity and biological activity.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Acetamido-5-arylthiazoles
A general and efficient method for the synthesis of 2-acetamido-5-arylthiazoles involves the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. This reaction provides a straightforward route to a library of compounds with diverse substitution patterns on the appended aryl ring, which is critical for structure-activity relationship (SAR) studies.
A representative synthetic workflow for this transformation is depicted below:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
Synthesis of N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide
This protocol details the synthesis of a representative 2-acetamido-5-arylthiazole, N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide, a potential kinase inhibitor, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 221 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) is added to the flask under the inert atmosphere.
-
A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added to the flask via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide.
Quantitative Data
The Suzuki-Miyaura coupling reaction using this compound is generally high-yielding. The following table summarizes representative quantitative data for the synthesis of various 2-acetamido-5-arylthiazoles.
| Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide | 85 | >98 (NMR) |
| Phenylboronic acid | N-(5-phenylthiazol-2-yl)acetamide | 82 | >98 (NMR) |
| 4-Fluorophenylboronic acid | N-(5-(4-fluorophenyl)thiazol-2-yl)acetamide | 88 | >99 (HPLC) |
| 3-Pyridylboronic acid | N-(5-(pyridin-3-yl)thiazol-2-yl)acetamide | 75 | >97 (NMR) |
Biological Context: Targeting Kinase Signaling Pathways
Thiazole-based compounds are prominent in the development of kinase inhibitors due to the ability of the thiazole scaffold to fit into the ATP-binding pocket of various kinases. The 2-acetamido group can act as a hydrogen bond donor, while the 5-aryl substituent can be tailored to occupy hydrophobic pockets and establish specific interactions, leading to high potency and selectivity.
Derivatives of 2-acetamido-5-arylthiazole have shown significant inhibitory activity against several key kinases implicated in cancer, such as Glycogen Synthase Kinase 3β (GSK-3β), Janus Kinase 2 (JAK2), and Epidermal Growth Factor Receptor (EGFR).[1]
Inhibition of the GSK-3β Signaling Pathway
GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is implicated in numerous diseases, including cancer. Inhibitors of GSK-3β can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway, leading to anti-tumor effects.
The following diagram illustrates the general mechanism of action for a 2-acetamido-5-arylthiazole-based GSK-3β inhibitor.
Caption: Inhibition of the GSK-3β signaling pathway by a 2-acetamido-5-arylthiazole derivative.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its amenability to Suzuki-Miyaura cross-coupling reactions provides a robust platform for the generation of diverse libraries of 2-acetamido-5-arylthiazoles. These compounds have demonstrated significant potential as inhibitors of key protein kinases involved in cancer progression. The detailed synthetic protocols and understanding of the biological context provided in this guide are intended to empower researchers in the rational design and development of novel, targeted therapeutics. The continued exploration of this privileged scaffold holds great promise for the future of drug discovery.
References
pharmacological screening of novel 2-Acetamido-5-bromothiazole compounds
An In-depth Technical Guide to the Pharmacological Screening of Novel 2-Acetamido-5-bromothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2] Among these, this compound serves as a critical starting material and versatile scaffold for the synthesis of novel therapeutic agents.[3][4] Its unique chemical structure allows for modifications to develop new molecules with potential antimicrobial, antifungal, and anticancer properties.[3][5] This guide provides a comprehensive overview of the pharmacological screening process for novel compounds derived from this promising scaffold, detailing experimental protocols and data presentation strategies.
General Pharmacological Screening Workflow
The initial screening of novel compounds derived from this compound follows a multi-step process. This workflow is designed to efficiently identify promising candidates and elucidate their mechanisms of action. The process begins with the synthesis of a library of derivatives, followed by a cascade of in vitro assays to assess their biological activities.
Caption: A generalized workflow for the pharmacological screening of novel compounds.
In Vitro Anticancer Screening
A significant focus for thiazole derivatives has been the development of novel anticancer agents.[5][6] Screening for anticancer activity typically begins with evaluating the cytotoxicity of the novel compounds against various cancer cell lines.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7] The assay measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8][9] The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2, A549) into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5][10][11]
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C with 5% CO₂.[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2 to 4 hours, until a purple precipitate is visible.[8][11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the log of the compound concentration.
Data Presentation: Cytotoxicity
Quantitative results from the cytotoxicity screening should be summarized in a clear and concise table. This allows for easy comparison of the potency of different derivatives.
Table 1: In Vitro Cytotoxicity of Novel Thiazole Derivatives against Human Cancer Cell Lines
| Compound ID | Parent Scaffold | Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. A549 |
| ABT-001 | This compound | 4-Fluorophenyl | 7.5 ± 0.6 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| ABT-002 | This compound | 3,4-Dimethoxyphenyl | 4.2 ± 0.3 | 6.8 ± 0.5 | 5.1 ± 0.4 |
| ABT-003 | This compound | Pyridine-4-yl | 15.6 ± 1.4 | 22.1 ± 2.0 | 18.4 ± 1.7 |
| Doxorubicin | (Positive Control) | - | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 |
Values are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action (MoA) Elucidation
Compounds that demonstrate significant cytotoxicity are further investigated to understand their underlying mechanism of action. A common technique for this is Western Blotting, which allows for the detection and quantification of specific proteins involved in key cellular processes like apoptosis and cell cycle regulation.
Western Blot Analysis
Western blotting is used to analyze changes in the expression levels of key proteins in a specific signaling pathway after treatment with a test compound.[12] For example, a compound might induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, Caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat them with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the Bradford or BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis (SDS-PAGE): Load the prepared samples into the wells of a polyacrylamide gel and run the electrophoresis to separate proteins based on their molecular weight.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C with gentle shaking.[12]
-
Secondary Antibody Incubation: Wash the membrane multiple times with washing buffer (e.g., TBST). Then, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.[13]
Visualizing a Potential Signaling Pathway
Novel thiazole derivatives may exert their anticancer effects by modulating key signaling pathways. The diagram below illustrates a simplified intrinsic apoptosis pathway, a common target for anticancer drugs. Western blotting can be used to measure the expression levels of proteins within this pathway.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
In Vitro Antimicrobial Screening
The this compound scaffold is also a promising starting point for developing new antimicrobial agents.[3] The initial screening for antimicrobial activity is often performed using the agar well diffusion method.
Agar Well Diffusion Method
This method is a standard preliminary test to evaluate the antimicrobial activity of a compound. It relies on the diffusion of the compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.
Experimental Protocol: Agar Well Diffusion
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Seeding: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Cut wells of a specific diameter (e.g., 6 mm) into the agar plates using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells. Include a negative control (DMSO) and a positive control (e.g., Ampicillin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation: Antimicrobial Activity
The results of the agar well diffusion assay are typically presented in a table format, showing the diameter of the inhibition zones for each compound against different microorganisms.
Table 2: Antimicrobial Activity of Novel Thiazole Derivatives (Zone of Inhibition in mm)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| ABT-001 | 14 ± 1 | 11 ± 1 | 10 ± 0.5 |
| ABT-002 | 10 ± 0.5 | 8 ± 1 | 7 ± 1 |
| ABT-003 | 18 ± 1 | 15 ± 1 | 16 ± 1 |
| Ampicillin | 22 ± 1 | 19 ± 1 | - |
| Fluconazole | - | - | 20 ± 1 |
| DMSO | 0 | 0 | 0 |
Values are presented as mean ± standard deviation. '-' indicates not tested.
Conclusion
The pharmacological screening of novel compounds derived from this compound is a systematic process that is essential for identifying new drug candidates. This guide outlines the fundamental in vitro assays for evaluating anticancer and antimicrobial activities, including detailed protocols for the MTT and agar diffusion assays, as well as Western blotting for mechanism of action studies. The structured presentation of data and visualization of complex biological processes are crucial for interpreting results and guiding the subsequent stages of drug discovery, including lead optimization and in vivo testing. The versatility of the thiazole scaffold continues to make it a high-priority target for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 7336-54-1 | FA66897 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Characterization of 2-Acetamido-5-bromothiazole: A Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization of 2-Acetamido-5-bromothiazole, a key intermediate in pharmaceutical synthesis, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the expected spectral data, detailed experimental protocols, and the logical workflow for structural elucidation.
Introduction
This compound (C₅H₅BrN₂OS) is a heterocyclic compound with a molecular weight of approximately 221.08 g/mol .[1] Its structure, featuring a thiazole ring substituted with an acetamido group and a bromine atom, makes it a valuable building block in the synthesis of various pharmaceutical agents, exhibiting potential antimicrobial and antifungal properties. Accurate structural confirmation and purity assessment are paramount in drug discovery and development, necessitating robust analytical techniques like NMR and mass spectrometry. This guide serves as a comprehensive resource for the spectral characterization of this compound.
Data Presentation
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | Singlet | 1H | H-4 (thiazole ring) |
| ~12.20 | Singlet (broad) | 1H | NH (amide) |
| ~2.20 | Singlet | 3H | CH₃ (acetyl) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=O (amide) |
| ~158.0 | C-2 (thiazole ring) |
| ~140.0 | C-5 (thiazole ring) |
| ~115.0 | C-4 (thiazole ring) |
| ~23.0 | CH₃ (acetyl) |
Solvent: DMSO-d₆
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 220.9488 |
| [M+Na]⁺ | 242.9307 |
M = C₅H₅BrN₂OS
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse (zg30).
-
Number of scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation delay (d1): 1-2 seconds.
-
Spectral width: 0-16 ppm.
-
-
Processing:
-
Apply Fourier transformation.
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals.
-
3.1.3. ¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled (zgpg30).
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Processing:
-
Apply Fourier transformation.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Mass Spectrometry
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
3.2.2. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for this compound to generate [M+H]⁺ and [M+Na]⁺ adducts.
-
Infusion: The sample solution can be directly infused into the mass spectrometer.
-
Mass Analyzer Settings:
-
Mass range: m/z 50-500.
-
Resolution: >10,000.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ions.
-
Calculate the elemental composition using the instrument's software to confirm the molecular formula.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship for spectral data interpretation in the structural elucidation of the compound.
References
An In-depth Technical Guide to the Reaction Mechanisms of 2-Acetamido-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-5-bromothiazole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and bifunctional nature, featuring a reactive bromine atom at the C5 position and a modifiable acetamido group at C2, make it an ideal scaffold for the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.
Introduction
The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, such as the antibiotic Ceftriaxone and the anticancer agent Dasatinib. The incorporation of an acetamido group and a bromine atom onto this core structure, as in this compound, provides two distinct points for chemical modification. The bromine atom at the electron-deficient C5 position is an excellent leaving group, making it susceptible to a variety of substitution and cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino moieties, significantly expanding the accessible chemical space for drug discovery programs. This guide will systematically detail the primary synthetic transformations of this compound.
Synthesis of this compound
The most common synthetic route to this compound begins with the commercially available 2-aminothiazole. The synthesis involves two key steps: bromination and acetylation. While the order can be varied, electrophilic bromination at the C5 position is highly efficient on the activated 2-aminothiazole ring, followed by acetylation of the amino group.
Experimental Protocol: Synthesis via Bromination and Acetylation
-
Bromination of 2-Aminothiazole :
-
Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as acetic acid at 0 °C.[1]
-
Slowly add bromine (1.1 to 2 equivalents) dropwise while maintaining the temperature.[1]
-
Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[1]
-
Extract the product, 2-amino-5-bromothiazole, with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography. A typical yield is around 75%.[1]
-
-
Acetylation of 2-Amino-5-bromothiazole :
-
Suspend 2-amino-5-bromothiazole (1 equivalent) in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine or pyridine (1.5-2 equivalents), to the suspension.
-
Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the residue by recrystallization or column chromatography to yield this compound.
-
Core Reaction Mechanisms
The reactivity of this compound is dominated by the chemistry of the C5-Br bond. The electron-withdrawing nature of the thiazole ring and the acetamido group facilitates substitution reactions at this position.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a potent nucleophile attacks the carbon atom bearing the bromine, proceeding through a two-step addition-elimination mechanism. The reaction is facilitated by the ability of the heterocyclic ring to stabilize the negative charge of the intermediate, known as a Meisenheimer complex.
// Nodes Start [label="this compound + Nu⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product + Br⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Addition of\nNucleophile", color="#EA4335"]; Intermediate -> Product [label="Elimination of\nBromide", color="#34A853"]; }
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Strong nucleophiles such as alkoxides, thiolates, and secondary amines can displace the bromide under thermal conditions, often in a polar aprotic solvent like DMF or DMSO.
Experimental Protocol: General SNAr with an Amine
-
To a sealable reaction vessel, add this compound (1.0 equivalent), the desired amine (1.2-2.0 equivalents), and a base such as potassium carbonate or triethylamine (2.0-3.0 equivalents).[2][3]
-
Add an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO).
-
Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 150 °C with vigorous stirring.[2]
-
Monitor the reaction's progress using TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation and are highly effective for functionalizing this compound under relatively mild conditions.
The Suzuki-Miyaura reaction couples the thiazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\nComplex (Pd-II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\nComplex (Pd-II)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Thiazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br", color="#EA4335"]; OxAdd -> Transmetal [label="R-B(OH)₂\nBase", color="#34A853"]; Transmetal -> Pd0 [label="Reductive\nElimination", color="#4285F4"]; Transmetal -> Product [style=dashed, arrowhead=none, color="#202124"]; }
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[4]
-
Heat the reaction mixture to a temperature ranging from 80 °C to 110 °C.[4]
-
Stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[5] This reaction has largely replaced harsher classical methods for synthesizing arylamines. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination and deprotonation of the amine, and reductive elimination.[6]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\nComplex (Pd-II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmineComplex [label="Pd-Amido Complex\n(Pd-II)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR¹R²", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br", color="#EA4335"]; OxAdd -> AmineComplex [label="R¹R²NH\nBase, -HBr", color="#34A853"]; AmineComplex -> Pd0 [label="Reductive\nElimination", color="#4285F4"]; AmineComplex -> Product [style=dashed, arrowhead=none, color="#202124"]; }
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried, argon-flushed Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.).[6][7]
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[6]
-
Add this compound (1.0 eq.) followed by the amine (1.2 eq.).
-
Seal the tube and place it in a preheated oil bath at a temperature between 80 °C and 110 °C.[7][8]
-
Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.[7]
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical conditions and reported yields for cross-coupling reactions on substrates structurally analogous to this compound. These serve as a strong starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
(Data adapted from reactions on analogous bromo-thiophenes and bromo-thiazoles)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | n-Butanol | 100 | 12 | 95 | [9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | [4] |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5) | RuPhos (1.0) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91 | |
| 4 | Thiophen-2-ylboronic acid | Pd(II)-Precatalyst (1.0) | - | Cs₂CO₃ | DMF | 160 (MW) | 0.5 | 80 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
(Data adapted from reactions on analogous bromo-pyrroles and other bromo-heterocycles)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Morpholine | Pd₂(dba)₃ (2.0) | BINAP (4.0) | NaOtBu | Toluene | 100 | 16 | 93 | [6] |
| 2 | Aniline | Pd(OAc)₂ (2.0) | Xantphos (4.0) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 | [7] |
| 3 | Benzylamine | Pd₂(dba)₃ (2.0) | BINAP (4.0) | NaOtBu | Toluene | 80 | 16 | 81 | [6] |
| 4 | Piperidine | Pd(dba)₂ (0.5) | Xantphos (1.0) | K₃PO₄ | iPrOAc | 80 | 18 | ~90 | [1] |
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity is primarily centered on the C5-Br bond, which can be readily functionalized through Nucleophilic Aromatic Substitution and, more powerfully, through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide mild and efficient pathways to novel C-C and C-N linked thiazole derivatives, respectively. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute synthetic strategies, facilitating the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. [PDF] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Semantic Scholar [semanticscholar.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Substituted 2-Acetamidothiazoles: A Technical Guide to their Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-acetamidothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, quantitative structure-activity relationships (SAR), and therapeutic applications of substituted 2-acetamidothiazoles. We present a comprehensive summary of their anticancer, antimicrobial, and neuroprotective properties, supported by tabulated quantitative data for easy comparison. Detailed experimental protocols for key synthetic and biological evaluation methods are provided to facilitate the replication and further development of these promising compounds. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows using the DOT language to enhance understanding of their mechanisms of action and the drug discovery process.
Introduction to the 2-Acetamidothiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] When functionalized with a 2-acetamido group, this scaffold gives rise to a class of compounds with significant and diverse pharmacological potential. The 2-aminothiazole moiety is a key pharmacophore in several clinically approved drugs, including the anticancer agent Dasatinib and the antibiotic Cefdinir.[2] The acetamido substitution provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the exploration of substituted 2-acetamidothiazoles as inhibitors of various enzymes, modulators of cellular signaling pathways, and agents to combat infectious diseases and neurodegeneration.[2][3] This guide will delve into the key therapeutic areas where these compounds have shown promise.
Synthetic Strategies
The most common and versatile method for the synthesis of the 2-aminothiazole core, which is the precursor to 2-acetamidothiazoles, is the Hantzsch thiazole synthesis.[4] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. The resulting 2-aminothiazole can then be acylated to introduce the acetamido group.
General Experimental Protocol: Hantzsch Thiazole Synthesis and Acylation
This protocol describes a general two-step procedure for the synthesis of substituted 2-acetamidothiazoles.
Step 1: Synthesis of 2-Amino-4-arylthiazole
-
To a solution of a substituted acetophenone (0.1 mol) in a suitable solvent such as ethanol or glacial acetic acid, add thiourea (0.2 mol).[5]
-
Slowly add bromine (0.2 mol) dropwise to the mixture with stirring.[5]
-
After the addition is complete, heat the reaction mixture on a water bath for several hours (typically overnight).[5]
-
Add water to the reaction mixture and heat until most of the solid dissolves.[5]
-
Filter the hot solution and cool the filtrate.
-
Make the filtrate alkaline with a base, such as concentrated ammonium hydroxide, to precipitate the 2-amino-4-arylthiazole.[5]
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Step 2: N-Acetylation of 2-Amino-4-arylthiazole
-
Dissolve the synthesized 2-amino-4-arylthiazole (0.05 mol) in glacial acetic acid (25 mL) containing a saturated solution of sodium acetate (25 mL).[5]
-
Add chloroacetyl chloride (0.06 mol) dropwise with stirring.[5]
-
Heat the mixture on a water bath for 6 hours.[5]
-
Upon cooling, the 2-acetamido-4-arylthiazole derivative will precipitate.
-
Filter the product, wash with 50% aqueous acetic acid, and then with water.[5]
-
Purify the final compound by recrystallization from an appropriate solvent (e.g., aqueous alcohol).[5]
Therapeutic Applications and Quantitative Data
Substituted 2-acetamidothiazoles have demonstrated significant potential in several therapeutic areas. The following sections summarize their activity, with quantitative data presented in structured tables.
Anticancer Activity
The 2-acetamidothiazole scaffold is a prominent feature in many potent anticancer agents.[4] These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[6]
Table 1: In Vitro Anticancer Activity of Substituted 2-Acetamidothiazoles
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 | [7] |
| 2a | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [8] |
| 2b | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast) | 20.2 | [8] |
| 2c | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | HT-29 (Colon) | 21.6 | [8] |
| 3a | 4-Fluorobenzylthiazolyl derivative | BT-20 (Breast) | >50 (64-71% inhibition) | [9] |
| 3b | 4-Fluorobenzylthiazolyl derivative | CCRF-CEM (Leukemia) | >50 (64-71% inhibition) | [9] |
| 4a | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivative | HeLa (Cervical) | 1.6 | [10] |
| 5a | Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 (Ovarian) | 1.569 | [11] |
A primary mechanism of anticancer activity for many 2-acetamidothiazole derivatives is the inhibition of protein kinases. For example, Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, features a 2-aminothiazole core.[12] The acetamido group and its substituents can be tailored to interact with specific residues in the ATP-binding pocket of these kinases, leading to the disruption of downstream signaling pathways that promote cancer cell growth and survival.
Caption: Inhibition of kinase signaling by 2-acetamidothiazoles.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 2-acetamidothiazoles have shown promising activity against a range of bacteria and fungi.[13]
Table 2: In Vitro Antimicrobial Activity of Substituted 2-Acetamidothiazoles
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 6a | Thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | E. coli | 5-10 | [14] |
| 6b | Thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | P. aeruginosa | 5-10 | [14] |
| 6c | Thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole | S. aureus | 5-10 | [14] |
| 7a | 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(4-chlorophenyl)thiazol-2-yl)thiourea | S. aureus | 0.78-3.125 | [15] |
| 7b | 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-3-(4-(4-bromophenyl)thiazol-2-yl)thiourea | S. aureus | 0.78-3.125 | [15] |
The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[10]
-
Preparation of Inoculum: Select isolated colonies of the test bacterium from an overnight culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[10]
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test 2-acetamidothiazole compound onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.[14]
Neuroprotective Activity
Emerging evidence suggests that 2-acetamidothiazole derivatives may have therapeutic potential in neurodegenerative diseases such as prion diseases and Alzheimer's disease.[16]
Table 3: In Vitro Neuroprotective and Related Activities of Substituted 2-Acetamidothiazoles
| Compound ID | Substitution Pattern | Assay | Activity/IC50 (µM) | Reference |
| 8a | (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | Prion-infected neuroblastoma cells (ScN2a-cl3) | EC50 = 0.94 | [16] |
| 9a | Thiazolylhydrazone derivative | Acetylcholinesterase (AChE) inhibition | 0.028 | [17] |
The mechanisms by which 2-acetamidothiazoles exert neuroprotective effects are still under investigation but may involve multiple pathways. In prion diseases, these compounds have been shown to reduce the accumulation of the misfolded prion protein (PrPSc).[16] In the context of Alzheimer's disease, some derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[17] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's.
References
- 1. researchgate.net [researchgate.net]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardization of the Immunocytochemical Detection of Neuroblastoma Cells in Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition to a mesenchymal state in neuroblastoma confers resistance to anti-GD2 antibody via reduced expression of ST8SIA1 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Acetamido-5-bromothiazole Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-acetamidothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a bromine atom at the 5-position of this heterocyclic system offers a unique opportunity for further functionalization and modulation of pharmacological properties. This technical guide provides an in-depth investigation into the structure-activity relationship (SAR) of 2-acetamido-5-bromothiazole analogs, with a focus on their potential as anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular signaling pathways to aid in the rational design of novel therapeutics.
Core Structure and Numbering
The foundational structure for the analogs discussed in this guide is this compound. The standard numbering of the thiazole ring is crucial for understanding the positional modifications and their impact on biological activity.
Caption: Core structure of this compound.
Quantitative Structure-Activity Relationship (SAR) Data
While a comprehensive SAR study on a single, systematically varied library of this compound analogs is not extensively documented in publicly available literature, analysis of related 2-aminothiazole and 2-acetamidothiazole derivatives provides valuable insights. The following table summarizes quantitative data from various studies, highlighting the impact of substitutions on anticancer activity.
| Compound ID | Core Structure | R1 (at C4) | R2 (at C5) | R3 (at 2-NH) | Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Analog 1 | 2-Acetamidothiazole | Aryl | H | Acetyl | NCI-60 Panel | Varies | [1] |
| Analog 2 | 2-Aminothiazole | 2-pyridyl | H | Substituted benzoyl | M. tuberculosis | 0.39 - 25 | [2] |
| Analog 3 | 2-Acetamidothiazole | H | Carboxamide | Acetyl | MCF-7, MDA-MB-231, HT-29 | >1 (reduced vs Dasatinib) | [3] |
| Analog 4 | 2-Aminothiazole | Aryl | H | (2-hydroxyethyl)-1-piperazinyl | c-Src Kinase | Potent Inhibition | [4] |
| Analog 5 | 2-Aminothiazole | H | Thioaryl | H | Itk Kinase | Potent Inhibition | [5] |
Key SAR Insights:
-
Substitution at the 2-Amino Group: Acylation of the 2-amino group is a critical determinant of activity. While the acetamido group is a common feature, variations in the acyl chain length can influence potency. For instance, a 3-propanamido moiety has been shown to improve antitumor activity over the 2-acetamido group in some contexts.[4]
-
Substitution at the 4-Position: The introduction of aryl groups at the C4 position of the thiazole ring has been explored, with substitutions on this aryl ring further modulating activity.[1]
-
Substitution at the 5-Position: The 5-position of the thiazole ring is a key site for modification. While this guide focuses on the 5-bromo analogs as versatile intermediates, substitutions with carboxamides or thioaryl groups have been shown to yield potent inhibitors of various enzymes.[3][5] Aromatic substitutions at this position are generally favored for enhanced antitumor activity.[4]
-
Kinase Inhibition: Many 2-aminothiazole derivatives exert their anticancer effects through the inhibition of protein kinases.[6] The specific substitution pattern on the thiazole scaffold dictates the selectivity and potency against different kinases.
Experimental Protocols
To ensure reproducibility and facilitate the development of novel analogs, detailed experimental protocols are essential. The following sections outline methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis Protocol
The synthesis of this compound analogs typically starts from 2-aminothiazole precursors.
Caption: General synthetic workflow for 2-acetamido-5-arylthiazole analogs.
Step 1: Acetylation of 2-Aminothiazole
-
Dissolve the starting 2-aminothiazole derivative in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-acetamidothiazole intermediate.
Step 2: Bromination at the 5-Position
-
Dissolve the 2-acetamidothiazole intermediate in a solvent like acetonitrile or chloroform.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Step 3: Suzuki Coupling for C5-Arylation
-
To a reaction vessel, add this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the final product by column chromatography.
In Vitro Anticancer Activity Assays
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
Kinase Inhibition Assay
Given that many 2-aminothiazole derivatives function as kinase inhibitors, a representative protocol for a biochemical kinase assay is provided below.
-
Assay Preparation: In a 96-well plate, add the assay buffer, the purified target kinase, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of product formed (e.g., ADP or phosphorylated substrate). This can be measured via luminescence, fluorescence, or radioactivity.
-
Data Analysis: Measure the signal using a plate reader and calculate the percentage of kinase inhibition relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
2-Aminothiazole derivatives, particularly those with anticancer activity, often target key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target class is the protein kinase family, including Src family kinases and MAP kinases.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by 2-acetamidothiazole analogs.
This diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. Receptor Tyrosine Kinases (RTKs) upon activation can signal through Src family kinases to activate the Ras-Raf-MEK-ERK cascade. This ultimately leads to the activation of transcription factors that promote the expression of genes involved in cell proliferation and survival. This compound analogs may exert their anticancer effects by inhibiting key kinases in this pathway, such as Src or MEK, thereby blocking downstream signaling and inhibiting cancer cell growth.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The bromine atom at the 5-position serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, allowing for extensive exploration of the chemical space and fine-tuning of biological activity. The insights into the structure-activity relationships, coupled with the detailed experimental protocols provided in this guide, are intended to empower researchers to design and synthesize next-generation analogs with improved potency, selectivity, and drug-like properties. Further investigation into the specific kinase targets and downstream signaling effects of these compounds will be crucial for their successful translation into clinical candidates.
References
- 1. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of N-(5-bromo-1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-(5-bromo-1,3-thiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its synthesis, spectral characteristics, and potential therapeutic applications, presenting it in a structured format for easy reference and comparison.
Chemical Identity and Physical Properties
N-(5-bromo-1,3-thiazol-2-yl)acetamide is a derivative of 2-aminothiazole, featuring a bromine substituent at the 5-position of the thiazole ring and an acetyl group on the amino nitrogen.
Table 1: Chemical Identifiers and Computed Properties [1]
| Property | Value |
| IUPAC Name | N-(5-bromo-1,3-thiazol-2-yl)acetamide |
| Synonyms | 2-Acetamido-5-bromothiazole, N-(5-bromothiazol-2-yl)acetamide |
| CAS Number | 7336-54-1 |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 70.2 Ų |
| Exact Mass | 219.93060 Da |
Table 2: Experimental Physical Properties
| Property | Value | Reference |
| Melting Point | 230-232 °C | [2] (for a related compound) |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)acetamide can be achieved through a two-step process starting from the readily available 2-aminothiazole.
Synthesis Workflow
References
2-Acetamido-5-bromothiazole: A Versatile Building Block for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-bromothiazole is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom at the 5-position and a protected amino group at the 2-position, make it an ideal starting material for the synthesis of a diverse array of complex molecules. The thiazole ring is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in constructing novel heterocyclic systems through modern cross-coupling methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7336-54-1 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂OS | [1][2] |
| Molecular Weight | 221.08 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 229-231 °C | [4] |
| SMILES | CC(=O)NC1=NC=C(S1)Br | [1] |
| IUPAC Name | N-(5-bromo-1,3-thiazol-2-yl)acetamide | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 2-amino-5-bromothiazole. The latter can be prepared by the bromination of 2-aminothiazole.
Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole[5]
-
Dissolve 2-aminothiazole (4.0 g, 40 mmol) in 160 mL of acetic acid in a flask at 0 °C.
-
Slowly add bromine (4.08 mL, 80 mmol) dropwise to the solution.
-
Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.
Experimental Protocol: Synthesis of this compound[4]
-
To a solution of 2-amino-5-bromothiazole (1.79 g, 10 mmol) in a suitable solvent (e.g., dry acetone, 60 mL), add acetyl chloride (0.78 mL, 11 mmol) or acetic anhydride.[4]
-
Reflux the mixture for 2 hours.
-
After cooling, pour the reaction mixture into cold acidified water.
-
Collect the resulting solid by filtration and wash with cold acetone to yield this compound.
Applications in Heterocyclic Synthesis: Cross-Coupling Reactions
The bromine atom at the 5-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex heterocyclic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl groups.
-
In a Schlenk flask, combine this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Phenylboronic acid | N-(5-phenylthiazol-2-yl)acetamide | 85-95 | 7.30-7.50 (m, 5H, Ar-H), 7.85 (s, 1H, thiazole-H), 2.25 (s, 3H, CH₃) | 168.5, 159.0, 140.2, 131.5, 129.1, 128.8, 126.5, 125.8, 23.1 |
| 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide | 80-90 | 7.45 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 7.75 (s, 1H, thiazole-H), 3.80 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃) | 168.5, 159.5, 159.0, 139.8, 127.8, 124.5, 114.3, 55.3, 23.1 |
Note: The provided NMR data is representative and may vary based on the specific solvent and instrument used.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position of the thiazole ring, which are valuable for further transformations or as components of conjugated systems.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.05 mmol).
-
Add an anhydrous solvent (e.g., THF or DMF, 10 mL) and a base such as triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC.
-
After completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Terminal Alkyne | Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Phenylacetylene | N-(5-(phenylethynyl)thiazol-2-yl)acetamide | 75-85 | 7.30-7.55 (m, 5H, Ar-H), 7.90 (s, 1H, thiazole-H), 2.30 (s, 3H, CH₃) | 168.7, 160.1, 142.5, 131.8, 128.9, 128.5, 122.7, 115.2, 92.1, 83.5, 23.2 |
| Ethynyltrimethylsilane | N-(5-((trimethylsilyl)ethynyl)thiazol-2-yl)acetamide | 80-90 | 7.80 (s, 1H, thiazole-H), 2.28 (s, 3H, CH₃), 0.25 (s, 9H, Si(CH₃)₃) | 168.6, 160.5, 143.0, 116.0, 100.2, 98.5, 23.2, -0.2 |
Note: The provided NMR data is representative and may vary based on the specific solvent and instrument used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 5-position, providing access to a variety of 5-aminothiazole derivatives.
-
In a dry, sealable reaction tube under an inert atmosphere, combine this compound (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add an anhydrous solvent (e.g., toluene or dioxane, 10 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Amine | Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Aniline | N-(5-(phenylamino)thiazol-2-yl)acetamide | 60-75 | 8.5 (s, 1H, NH), 7.10-7.40 (m, 5H, Ar-H), 7.05 (s, 1H, thiazole-H), 2.20 (s, 3H, CH₃) | 168.0, 157.5, 142.0, 138.5, 129.3, 122.0, 118.5, 115.0, 23.0 |
| Morpholine | N-(5-(morpholino)thiazol-2-yl)acetamide | 70-85 | 7.00 (s, 1H, thiazole-H), 3.80 (t, 4H, morpholine-H), 3.10 (t, 4H, morpholine-H), 2.22 (s, 3H, CH₃) | 168.2, 158.0, 145.0, 118.0, 66.5, 50.5, 23.0 |
Note: The provided NMR data is representative and may vary based on the specific solvent and instrument used.
Applications in Drug Discovery: Kinase Inhibitors
Derivatives of 2-aminothiazole are prominent scaffolds in the design of kinase inhibitors for the treatment of cancer. The multi-targeted kinase inhibitor Dasatinib, used for chronic myeloid leukemia (CML), features a 2-aminothiazole core. The synthetic strategies outlined above are directly applicable to the synthesis of Dasatinib analogues and other novel kinase inhibitors. These compounds often target key signaling pathways involved in cell proliferation and survival, such as the Bcr-Abl and Src pathways.
Bcr-Abl Signaling Pathway in CML
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Caption: Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML).
c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and motility. Its aberrant activation is implicated in various cancers.
Caption: Overview of the c-Src signaling pathway.
Experimental Workflow for Heterocyclic Synthesis
The general workflow for synthesizing novel heterocyclic compounds from this compound using cross-coupling reactions is depicted below.
Caption: General workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its amenability to various palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities, making it an indispensable tool for medicinal chemists and materials scientists. The protocols and data presented in this guide serve as a comprehensive resource for researchers seeking to exploit the synthetic potential of this important intermediate in the development of novel molecules with promising biological and physical properties.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Acetamido-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-acetamido-5-arylthiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibitors and anticancer agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important molecules, enabling the formation of a carbon-carbon bond between the thiazole core and various aryl or heteroaryl partners.[1] This application note provides a detailed protocol for the Suzuki coupling of 2-Acetamido-5-bromothiazole with a representative arylboronic acid, along with a summary of typical reaction conditions and expected outcomes based on analogous systems.
The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[2] For the synthesis of 2-acetamido-5-arylthiazoles, this involves the coupling of this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid, which is activated by a base to form a boronate species, is transferred to the palladium center.
-
Reductive Elimination: The coupled product, 2-acetamido-5-arylthiazole, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes a set of representative conditions for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from established protocols for structurally similar heterocyclic systems and provides a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 120 | 16 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 18 | 80-90 |
| 5 | Pyridin-3-ylboronic acid | PEPPSI-IPr (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 70-80 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid (Entry 1):
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Nitrogen or Argon gas
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-acetamido-5-phenylthiazole.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols: Leveraging 2-Acetamido-5-bromothiazole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for inhibitor design. 2-Acetamido-5-bromothiazole is a readily available and versatile building block for the synthesis of a diverse library of kinase inhibitors. The acetamido group can be retained or modified, while the bromine atom at the 5-position serves as a convenient handle for introducing various substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
These application notes provide a detailed overview of the synthetic utility of this compound in the development of kinase inhibitors, with a focus on targeting key signaling pathways implicated in cancer and other diseases. Detailed experimental protocols for the synthesis of a representative kinase inhibitor and relevant biological assays are also presented.
Key Advantages of Using this compound
-
Versatile Precursor: The bromo substituent allows for the introduction of a wide range of aryl and heteroaryl groups via Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions.[1]
-
Modifiable Core: The 2-acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized to explore SAR.
-
Established Kinase Hinge Binder: The 2-aminothiazole motif is a well-established pharmacophore for targeting the hinge region of many kinases.
Targeted Signaling Pathways
Kinase inhibitors derived from the 2-aminothiazole scaffold have shown activity against a multitude of kinases involved in critical cellular processes. Dysregulation of these signaling pathways is a hallmark of many diseases, particularly cancer.
Figure 1: Simplified MAPK and Cell Cycle Signaling Pathways Targeted by Kinase Inhibitors.
Data Presentation: Inhibitory Activity of 2-Aminothiazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several reported kinase inhibitors featuring the 2-aminothiazole or related scaffolds, demonstrating the potential for developing potent inhibitors from this compound.
| Compound Class/Example | Target Kinase(s) | IC50/Ki Value | Reference |
| Dasatinib | Pan-Src, Abl | <1 nM | [2] |
| 2-Acetamidobenzothiazole Derivative | EGFR | 0.239 µM | [3] |
| Aminothiazole Derivative | CDK9 | 0.64 - 2.01 µM | [4] |
| 2-thioether-benzothiazole | JNK | Potent, allosteric | [5] |
| N-(5-isopropyl-thiazol-2-yl)isobutyramide | CDK5/p25 | ~320 nM | [6] |
Experimental Protocols
Synthetic Workflow for a Representative Kinase Inhibitor
This section outlines a representative synthetic route starting from this compound to a hypothetical Aurora Kinase inhibitor. The workflow involves an initial deacetylation, followed by a Suzuki cross-coupling reaction and subsequent amination.
Figure 2: General Synthetic Workflow for Kinase Inhibitor Synthesis.
Protocol 1: Synthesis of 2-Amino-5-(4-methoxyphenyl)thiazole
This protocol describes a two-step synthesis of a key intermediate from this compound.
Step 1: Deacetylation of this compound to 2-Amino-5-bromothiazole
-
Materials:
-
This compound
-
6M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 6M HCl (5.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-amino-5-bromothiazole.
-
Step 2: Suzuki Cross-Coupling to Synthesize 2-Amino-5-(4-methoxyphenyl)thiazole
-
Materials:
-
2-Amino-5-bromothiazole (from Step 1)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator, silica gel for column chromatography.
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water.
-
Add K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-amino-5-(4-methoxyphenyl)thiazole.
-
Biological Assays
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
-
Materials:
-
Target Kinase (e.g., Aurora A)
-
Eu-anti-tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compound (serially diluted in DMSO)
-
Assay Buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, Eu-anti-tag antibody, and the Alexa Fluor® 647-labeled kinase tracer.
-
Add the test compound or DMSO (as a control) to the appropriate wells.
-
Initiate the reaction by adding the target kinase.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Structure-Activity Relationship (SAR) Insights
The 2-aminothiazole core provides a foundation for extensive SAR exploration. Modifications at the 5-position and the 2-amino group can significantly impact potency and selectivity.
Figure 3: Key Positions for SAR Exploration on the 2-Aminothiazole Scaffold.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The straightforward functionalization of the 5-position via cross-coupling reactions, combined with the established role of the 2-aminothiazole core as a kinase hinge binder, provides a robust platform for the discovery and development of novel therapeutics. The protocols and data presented herein offer a foundation for researchers to explore the potential of this scaffold in their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based drug design and biological evaluation of 2-acetamidobenzothiazole derivative as EGFR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Acetamido-5-bromothiazole in the Creation of Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer properties.[1][2] The 2-aminothiazole moiety, in particular, is a cornerstone in the development of targeted therapies, as exemplified by FDA-approved drugs like Dasatinib, a potent kinase inhibitor.[3][4][5] Modifications at various positions of the thiazole ring significantly influence the potency and selectivity of these compounds.[1] This document focuses on the potential application of a specific derivative, 2-Acetamido-5-bromothiazole, as a building block for the synthesis of novel anti-cancer agents. While direct and extensive research on this specific starting material is limited, by examining structure-activity relationship (SAR) studies of related 2-aminothiazole analogs, we can infer its potential and outline a strategic approach for its utilization in drug discovery.[1] The introduction of an acetamido group at the 2-position and a bromine atom at the 5-position offers unique opportunities for chemical modification and may modulate the compound's pharmacokinetic and pharmacodynamic properties.[1][6]
Application Notes
The 2-acetamido group can serve as a key interaction point with biological targets or as a handle for further chemical elaboration. The bromine atom at the 5-position is a versatile functional group that can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of substituents, thereby enabling the exploration of a broad chemical space. This approach is crucial for optimizing the anti-cancer activity and selectivity of the lead compounds.
Derivatives of 2-aminothiazole have been shown to exhibit anti-cancer effects through multiple mechanisms, most notably through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[7][8][9] These kinases include, but are not limited to, Src family kinases, Abl kinase, VEGFR, and EGFR.[5][8][10] The general strategy involves designing molecules that can fit into the ATP-binding pocket of these kinases, thereby blocking their enzymatic activity.
The development of anti-cancer agents from this compound would typically follow a structured workflow, beginning with the synthesis of a diverse library of derivatives, followed by in vitro screening against a panel of cancer cell lines to identify initial hits. Promising compounds would then be subjected to further optimization, mechanism of action studies, and preclinical evaluation.
Quantitative Data Summary
The following table summarizes the in vitro anti-cancer activity of various 2-acetamido-thiazole and 5-bromo-thiazole derivatives against different human cancer cell lines, as reported in the literature. This data provides a valuable reference for the expected potency of compounds derived from this compound.
| Compound ID/Reference | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) |
| Compound 5a [11][12] | 2-Acetamido-thiazole | Ethyl-4-carboxylate, 2-(1,3-dioxoisoindolin-2-yl)acetamido | HCT 116 (Colon) | 0.72 |
| Compound 5b [11][12] | 2-Acetamido-thiazole | Ethyl-4-carboxylate, 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido | HCT 116 (Colon) | 1.55 |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate [13] | 2-Acetamido-thiazole | 4-carboxylate, dibutylaminoacetamido | Panc-1 (Pancreatic) | 43.08 |
| Substituted bromopyridine acetamide benzothiazole derivative 29 [14] | 2-Acetamido-benzothiazole | Substituted bromopyridine | SKRB-3 (Breast) | 0.0012 |
| SW620 (Colon) | 0.0043 | |||
| A549 (Lung) | 0.044 | |||
| HepG2 (Liver) | 0.048 | |||
| Compound 27 [15] | Ureido-substituted 4-phenylthiazole | Morpholine/piperidine moieties | HepG2 (Liver) | 0.62 |
| Compound 20 (2-aminobenzothiazole-TZD series) [10] | 2-Aminobenzothiazole-Thiazolidinedione hybrid | - | HCT-116 (Colon) | 7.44 |
| MCF-7 (Breast) | 8.27 | |||
| HepG2 (Liver) | 9.99 | |||
| Compound 21 (2-aminobenzothiazole-CT series) [10] | 2-Aminobenzothiazole-Cyanothiouracil hybrid | Methyl on phenyl ring | Various | 10.34 - 12.14 |
Experimental Protocols
Protocol 1: General Synthesis of 2-Acetamido-thiazole Derivatives
This protocol describes a general method for the synthesis of 2-acetamido-thiazole derivatives, which can be adapted for the elaboration of this compound.
Materials:
-
2-Amino-5-bromothiazole
-
Acetyl chloride or acetic anhydride
-
Appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Acetylation of the 2-amino group:
-
Dissolve 2-amino-5-bromothiazole (1 equivalent) in a suitable anhydrous solvent (e.g., DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Further derivatization at the 5-position (e.g., Suzuki Coupling):
-
In a reaction vessel, combine this compound (1 equivalent), a boronic acid derivative (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the final compound by column chromatography.
-
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[1][16]
Materials:
-
Human cancer cell lines (e.g., HCT 116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Caption: General synthesis workflow for this compound derivatives.
Caption: Typical workflow for in vitro anti-cancer screening using the MTT assay.
Caption: Generalized signaling pathway illustrating kinase inhibition by a thiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 16. benchchem.com [benchchem.com]
Application Note: Development of Novel Antimicrobial Compounds from 2-Acetamido-5-bromothiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antimicrobial resistance necessitates the development of new therapeutic agents. The thiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2][3][4] This document outlines protocols for the synthesis and evaluation of novel antimicrobial compounds derived from 2-Acetamido-5-bromothiazole. It provides detailed methodologies for chemical synthesis, antimicrobial susceptibility testing, and elucidating potential mechanisms of action. Quantitative data from representative thiazole derivatives are presented to illustrate the potential of this compound class.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including numerous approved drugs.[4][5][6] Their diverse pharmacological profile includes antimicrobial, anti-inflammatory, antitumor, and antiviral activities.[2][4][5][7] The 2-aminothiazole moiety, in particular, is a cornerstone in the development of antimicrobial agents.[2] The introduction of a bromine atom at the 5-position and an acetamido group at the 2-position of the thiazole ring provides a versatile starting point for chemical modification to enhance antimicrobial potency and fine-tune pharmacological properties.[2] The lipophilic nature of substituents like bromo and tert-butyl groups may facilitate the transport of these compounds across microbial cell membranes, leading to enhanced activity.[2] This application note details the workflow for developing novel antimicrobial candidates starting from this compound.
Synthesis and Screening Workflow
The overall process involves the synthesis of a library of derivatives from the parent compound, followed by a systematic screening process to identify lead candidates with potent antimicrobial activity.
Caption: General workflow for synthesis and antimicrobial evaluation.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for synthesizing Schiff base derivatives from 2-aminothiazole precursors, which can be obtained by deacetylating the starting material.
-
Deacetylation (if required): Reflux this compound in an acidic solution (e.g., aqueous HCl) to yield 2-Amino-5-bromothiazole.[8] Neutralize the reaction mixture and extract the product.
-
Schiff Base Formation:
-
Dissolve 1 equivalent of the 2-aminothiazole derivative in ethanol.
-
Add 1 equivalent of a selected aromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under a vacuum.[3]
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][9]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 1024 µg/mL).
-
Inoculum Preparation: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial or fungal inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) should be tested as a reference.[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 26°C for 48-72 hours for fungi.[13]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Caption: Workflow for MIC determination via broth microdilution.
Quantitative Data
The antimicrobial activity of thiazole derivatives has been widely reported. The following table summarizes representative MIC values for various thiazole compounds against common pathogens to illustrate the potential of this chemical class.
| Compound Class/Derivative | Microorganism | MIC Range (µg/mL) | Reference |
| Thiazole-based Schiff bases | S. aureus (Gram-positive) | 50 - 200 | [10] |
| Thiazole-based Schiff bases | S. agalactiae (Gram-positive) | 25 - 100 | [10] |
| Heteroaryl thiazole derivatives | S. aureus (MRSA) | 230 - 700 | [5][6] |
| Heteroaryl thiazole derivatives | E. coli (Gram-negative) | 230 - 700 | [5][6] |
| Thiazole-piperazine derivatives | C. glabrata (Fungus) | 32 - 128 | [11] |
| N-oxazolyl/thiazolylcarboxamides | M. tuberculosis H37Ra | 3.13 | [14] |
| Benzothiazole-thiophene derivatives | S. aureus | 6.25 | [15] |
Potential Mechanisms of Action
Thiazole derivatives can exhibit antimicrobial effects through various mechanisms.[1] Docking studies and enzymatic assays suggest that these compounds can act as inhibitors of essential bacterial enzymes.[5][6]
-
Cell Wall Synthesis Inhibition: Some thiazole derivatives are predicted to inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6]
-
DNA Synthesis Inhibition: Certain benzothiazole derivatives have been shown to be potent inhibitors of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[15]
-
Ergosterol Synthesis Inhibition (Antifungal): A likely mechanism for antifungal activity is the inhibition of 14α-lanosterol demethylase, an enzyme essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[5][6][16]
Caption: Potential bacterial targets for thiazole derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - Medical Laboratory Journal [fdnp.goums.ac.ir]
- 11. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note and Experimental Protocol: N-acetylation of 2-amino-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the N-acetylation of 2-amino-5-bromothiazole to synthesize N-(5-bromo-2-thiazolyl)acetamide. This transformation is a fundamental step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol details the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the final product.
Introduction
2-Aminothiazole and its derivatives are crucial structural motifs in medicinal chemistry, found in a wide array of therapeutic agents. The N-acetylation of these compounds is a common strategy to modify their physicochemical properties, modulate their biological activity, or to serve as a key step in more complex synthetic routes. The target compound, N-(5-bromo-2-thiazolyl)acetamide, is a valuable building block for the development of novel pharmaceuticals. This protocol outlines a reliable and reproducible method for its synthesis using acetic anhydride as the acetylating agent.
Experimental Protocol
Materials and Equipment
Reagents:
-
2-amino-5-bromothiazole
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Experimental Procedure
The N-acetylation of 2-amino-5-bromothiazole is achieved by reacting it with acetic anhydride.[1] The following procedure is a robust method for this synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromothiazole (1.0 eq) in glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 to 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Continue the addition until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(5-bromo-2-thiazolyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a solid.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-bromothiazole | N/A |
| Reagents | Acetic Anhydride, Glacial Acetic Acid | [1] |
| Product | N-(5-bromo-2-thiazolyl)acetamide | [2] |
| Molecular Formula | C₅H₅BrN₂OS | [2] |
| Molecular Weight | 221.08 g/mol | [2] |
| Reaction Time | 2 - 4 hours | N/A |
| Reaction Temperature | Reflux | N/A |
| Purification Method | Recrystallization | [2] |
Note: Specific reaction yields and detailed spectroscopic data were not available in the searched literature. Researchers should perform their own characterization and yield determination.
Mandatory Visualization
References
Application Note: A Scalable Two-Step Synthesis of 2-Acetamido-5-bromothiazole for Preclinical Evaluation
Abstract
This application note provides a detailed, scalable, two-step synthetic protocol for the preparation of 2-Acetamido-5-bromothiazole, a key intermediate for various pharmacologically active compounds. The synthesis is designed to be robust and reproducible, making it suitable for generating the quantities required for preclinical studies. The protocol begins with the bromination of 2-aminothiazole followed by acetylation. This document includes comprehensive experimental procedures, purification methods, and analytical techniques for quality control to ensure the final compound meets the stringent purity requirements for preclinical evaluation.
Introduction
This compound is a valuable building block in medicinal chemistry, with its scaffold appearing in a range of compounds investigated for various therapeutic applications.[1][2][3] The development of small molecule drugs for preclinical and subsequent clinical trials necessitates a reliable and scalable synthetic route to produce high-purity active pharmaceutical ingredients (APIs).[4][5][6][7] This protocol details a straightforward and scalable synthesis of this compound, focusing on process control and analytical validation to ensure batch-to-batch consistency.
Overall Synthesis Workflow
The synthesis of this compound is achieved in two main steps starting from commercially available 2-aminothiazole:
-
Step 1: Bromination of 2-Aminothiazole to yield 2-amino-5-bromothiazole.
-
Step 2: Acetylation of 2-Amino-5-bromothiazole to produce the final product, this compound.
Caption: Overall workflow for the synthesis and quality control of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
This procedure is adapted from established methods for the bromination of 2-aminothiazoles.[8]
Materials:
-
2-Aminothiazole
-
Glacial Acetic Acid
-
Bromine
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of 2-aminothiazole).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 2-amino-5-bromothiazole as a solid. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by TLC or HPLC.
Step 2: Synthesis of this compound
Materials:
-
2-Amino-5-bromothiazole (from Step 1)
-
Acetic Anhydride
-
Pyridine (catalytic amount)
-
Ethanol
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Suspend the crude 2-amino-5-bromothiazole (1.0 eq) in acetic anhydride (3.0 eq).
-
Add a catalytic amount of pyridine to the suspension.
-
Stir the mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Stir the resulting suspension for 30 minutes to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid.
Data Presentation
The following tables summarize the expected quantitative data for a representative scale-up synthesis.
Table 1: Reagent Quantities and Molar Equivalents for Scale-up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalent |
| Step 1 | ||||
| 2-Aminothiazole | 100.14 | 100.0 | 1.00 | 1.0 |
| Bromine | 159.81 | 167.8 | 1.05 | 1.05 |
| Acetic Acid | 60.05 | 1000 mL | - | Solvent |
| Step 2 | ||||
| 2-Amino-5-bromothiazole | 179.04 | (Theoretical) 179.0 | 1.00 | 1.0 |
| Acetic Anhydride | 102.09 | 306.3 | 3.00 | 3.0 |
| Pyridine | 79.10 | 1.0 mL | - | Catalyst |
Table 2: Expected Yields and Product Specifications
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) | Melting Point (°C) |
| 2-Amino-5-bromothiazole | 179.0 | 152.2 - 161.1 | 85 - 90 | >95% | 95-97 |
| This compound | 221.1 | 187.9 - 199.0 | 85 - 90 | >99% | 224-226 |
Quality Control and Analytical Methods
For preclinical studies, rigorous quality control is essential. The identity, purity, and stability of the synthesized this compound should be confirmed using the following analytical methods.
5.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method should be developed to determine the purity of the final compound and to detect any degradation products.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the product and to identify any impurities.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected m/z: [M+H]⁺ = 221.9/223.9 (due to bromine isotopes)
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR should be used to confirm the structure of this compound.
-
Solvent: DMSO-d₆
-
¹H NMR (Expected): Peaks corresponding to the acetyl methyl protons, the thiazole proton, and the amide proton.
-
¹³C NMR (Expected): Peaks corresponding to the acetyl methyl carbon, the acetyl carbonyl carbon, and the thiazole ring carbons.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound suitable for preclinical studies. The two-step synthesis is efficient, and the described analytical methods ensure that the final compound meets the necessary quality standards for drug development research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 8. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Acetamido-5-bromothiazole in the Preparation of Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-acetamido-5-bromothiazole as a versatile starting material for the preparation of novel bioactive molecules. Detailed protocols for key synthetic transformations, quantitative biological data, and insights into the mechanisms of action are presented to guide researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive bromine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The 2-acetamido group can also be readily hydrolyzed to the corresponding amine, providing a further point for diversification. This combination of functionalities makes this compound an attractive scaffold for the synthesis of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.
I. Application in the Synthesis of Anticancer Agents: BRAF V600E Inhibitors
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The V600E mutation in the BRAF kinase, a key component of this pathway, leads to its constitutive activation and is a major driver in many cancers, including melanoma.[1] Derivatives of 2-acetamidothiazole have shown promise as inhibitors of BRAF V600E.
Signaling Pathway
Experimental Protocol: Synthesis of 2-Acetamido-5-arylthiazole Derivatives via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-acetamido-5-arylthiazole derivative.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC₅₀ (µM) | Citation |
| 1 | 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide | A375 (Melanoma) | 5.2 | [1] |
| 2 | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | 16.3 | |
| 3 | A 2-aminothiazole derivative | HeLa (Cervical Cancer) | 1.6 | |
| 4 | A 2,4-disubstituted thiazole amide derivative | A549 (Lung Cancer) | 8.64 |
II. Application in the Synthesis of Antimicrobial Agents
Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial activity. This compound serves as a key intermediate for the synthesis of novel antimicrobial agents. The mechanism of action for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes such as FtsZ, which is involved in cell division, or MurB, an enzyme in the peptidoglycan biosynthesis pathway.[2][3]
Proposed Signaling/Target Pathway
Experimental Protocol: Synthesis of 2-Acetamido-5-alkynylthiazole Derivatives via Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acetamido-5-alkynylthiazole.
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of various thiazole derivatives against selected microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Citation |
| 5 | Thiazole-based derivative | Staphylococcus aureus | 1.56 | |
| 6 | Thiazole-based derivative | Escherichia coli | 6.25 | |
| 7 | Heteroaryl thiazole derivative | Candida albicans | 0.06 | [3] |
| 8 | Thiazole derivative | Salmonella typhimurium | 0.49 |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a diverse range of bioactive molecules. The protocols provided herein for Suzuki and Sonogashira coupling reactions offer robust methods for the functionalization of the thiazole core, leading to the generation of potent anticancer and antimicrobial agents. The presented data and pathway diagrams provide a foundation for further research and development in this promising area of medicinal chemistry.
References
Synthetic Routes to 2,5-Disubstituted Thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted thiazole derivatives, a core scaffold in numerous biologically active compounds and functional materials. The following sections outline established and modern synthetic strategies, complete with quantitative data, step-by-step procedures, and visual diagrams of reaction pathways.
Introduction
Thiazoles are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and materials science.[1] Specifically, 2,5-disubstituted thiazoles are key components in various therapeutic agents, exhibiting antimicrobial, anticancer, and antidiabetic properties.[1] Traditional methods for their synthesis, such as the Hantzsch and Cook-Heilbron syntheses, have been foundational. However, the demand for more efficient, scalable, and environmentally benign methodologies has driven the development of novel synthetic routes. This document explores both classical and contemporary approaches to provide researchers with a comprehensive toolkit for accessing this important molecular architecture.
Classical Synthetic Routes
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of thiazole chemistry, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[2][3][4] While versatile, its application for preparing 2,5-disubstituted thiazoles can have limitations.[1]
General Reaction Scheme:
Caption: General workflow of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch synthesis.[5]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Washing and Drying: Wash the filter cake with water and allow the solid to air dry on a tared watch glass.
Table 1: Representative Hantzsch Synthesis of a 2,5-Disubstituted Thiazole Derivative
| α-Haloketone | Thioamide | Solvent | Time (min) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 30 | ~99 | [5][6] |
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides access to 5-aminothiazole derivatives through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[7][8]
General Reaction Scheme:
Caption: General workflow for the Cook-Heilbron synthesis.
Experimental Protocol: Synthesis of 5-Amino-2-benzylthiazole
This protocol is based on the original work by Cook, Heilbron, and Levy.[8]
-
Reagent Preparation: Prepare dithiophenylacetic acid.
-
Reaction: React dithiophenylacetic acid with aminoacetonitrile in a suitable solvent at room temperature.
-
Isolation: The 5-amino-2-benzylthiazole product is isolated after an appropriate reaction time, followed by a suitable work-up procedure.
Modern Synthetic Routes
Recent advancements in organic synthesis have led to the development of novel, efficient, and often milder methods for constructing 2,5-disubstituted thiazoles.
Metal-Free Synthesis from N-Substituted α-Amino Acids
A recently developed, robust, and scalable metal-free protocol allows for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids.[1][9][10] This one-pot procedure utilizes thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
Reaction Pathway:
Caption: Proposed mechanism for the metal-free synthesis of 2,5-disubstituted thiazoles.
Experimental Protocol: General Procedure
-
Reaction Setup: To a solution of the N-substituted-α-amino acid in dichloromethane (DCM), add SOCl₂ and DBU.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Work-up and Isolation: Upon completion, the reaction is worked up, and the 2,5-disubstituted thiazole product is isolated, often in excellent yields.[1]
Table 2: Substrate Scope and Yields for the Metal-Free Synthesis [11]
| N-Substituted-α-amino acid Derivative | Product | Yield (%) |
| N-Benzyl-L-phenylalanine | 2-Benzyl-5-phenylthiazole | Excellent |
| N-Propargyl-L-phenylalanine | 2-Propargyl-5-phenylthiazole | Excellent |
| N-(Carboxymethyl)phenylalanine | Methyl 5-phenylthiazole-2-carboxylate | 77 |
Copper-Catalyzed Aerobic Oxidative Synthesis
Jiao and coworkers have reported a copper-catalyzed aerobic oxidative synthesis of thiazoles from phenylacetic aldehyde, primary amines, and elemental sulfur.[1] This method provides an alternative route to access 2,5-disubstituted thiazoles.
Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
Murakami and colleagues developed a sequential procedure for synthesizing 2,5-disubstituted thiazoles starting from terminal alkynes, sulfonyl azides, and thionoesters.[12] The process involves a copper(I)-catalyzed 1,3-dipolar cycloaddition followed by a rhodium(II)-catalyzed reaction.
Reaction Workflow:
Caption: Workflow for the Cu(I)-catalyzed synthesis of 2,5-disubstituted thiazoles.
Summary and Outlook
The synthesis of 2,5-disubstituted thiazoles has evolved significantly from classical condensation reactions to more sophisticated and efficient modern methodologies. The Hantzsch and Cook-Heilbron syntheses remain valuable tools in the synthetic chemist's arsenal. However, newer methods, such as the metal-free approach from α-amino acids and various copper-catalyzed reactions, offer advantages in terms of substrate scope, reaction conditions, and scalability. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The protocols and data presented herein provide a solid foundation for researchers to select and implement the most suitable method for their specific research and development needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of 2-Acetamido-5-bromothiazole in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-bromothiazole is a versatile heterocyclic building block with significant potential in the solid-phase synthesis of combinatorial libraries for drug discovery and development. The thiazole core is a prevalent scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The presence of a bromine atom at the 5-position allows for facile diversification through various cross-coupling reactions, while the 2-acetamido group provides a handle for further modification or can participate in key biological interactions.
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[4][5][6] This document provides detailed protocols for the utilization of this compound in a solid-phase synthesis workflow to generate a library of substituted 2-acetamidothiazole derivatives.
Core Application: A Scaffold for Combinatorial Library Synthesis
The primary application of this compound in solid-phase synthesis is as a central scaffold for diversification. The workflow typically involves:
-
Immobilization of a suitable building block onto a solid support (resin).
-
Coupling of this compound to the resin-bound substrate.
-
Diversification at the 5-position of the thiazole ring via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Cleavage of the final compounds from the solid support.
This strategy enables the generation of a large number of analogs by varying the cross-coupling partner in the diversification step.
Experimental Protocols
Protocol 1: Immobilization of an Amino Acid on 2-Chlorotrityl Chloride Resin
This protocol describes the loading of the first building block, an Fmoc-protected amino acid, onto a 2-chlorotrityl chloride resin. This resin is chosen for its acid lability, which allows for the cleavage of the final product under mild conditions, preserving acid-sensitive functional groups.[7][8][9]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1 g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve the Fmoc-protected amino acid (1.5 eq. relative to resin loading capacity) and DIPEA (3.0 eq.) in DCM (10 mL).
-
Add the solution to the swollen resin and agitate at room temperature for 2 hours.
-
To cap any unreacted trityl groups, add MeOH (1 mL) and continue to agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 2: Fmoc Deprotection and Coupling of this compound
This protocol details the removal of the Fmoc protecting group and the subsequent coupling of this compound.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
This compound
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
Procedure:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution (10 mL). Agitate for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
In a separate vial, pre-activate this compound (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 3: Suzuki Cross-Coupling for Diversification
This protocol describes the diversification of the resin-bound this compound via a Suzuki cross-coupling reaction with a boronic acid.
Materials:
-
Resin-bound this compound
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid) (5.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq.)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane/Water (4:1)
Procedure:
-
Swell the resin in the 1,4-dioxane/water solvent mixture (10 mL) for 30 minutes.
-
Add the boronic acid, Pd(PPh₃)₄, and the aqueous Na₂CO₃ solution to the resin suspension.
-
Heat the reaction mixture at 80°C with agitation for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction to room temperature.
-
Drain the solution and wash the resin sequentially with the dioxane/water mixture (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 4: Cleavage from the Resin
This protocol details the final step of cleaving the synthesized compound from the 2-chlorotrityl resin.
Materials:
-
Product-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the resin in DCM (5 mL) for 20 minutes.
-
Drain the DCM.
-
Add the cleavage cocktail (10 mL) to the resin.
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 2 mL) and then with DCM (2 x 5 mL).
-
Combine all filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate, decant the ether, and dry the product under vacuum.
-
Purify the crude product by reverse-phase HPLC.
Data Presentation
The following tables represent typical quantitative data expected from the solid-phase synthesis of a small library of diversified 2-acetamidothiazole derivatives.
Table 1: Loading Efficiency of Fmoc-Gly-OH on 2-Chlorotrityl Resin
| Resin Batch | Initial Resin Weight (g) | Theoretical Loading (mmol/g) | Actual Loading (mmol/g) | Loading Efficiency (%) |
| 1 | 1.0 | 1.2 | 1.05 | 87.5 |
| 2 | 1.0 | 1.2 | 1.09 | 90.8 |
Actual loading is typically determined by Fmoc quantification assay.
Table 2: Yield and Purity of Diversified 2-Acetamidothiazole Derivatives
| Compound ID | Boronic Acid Used | Crude Yield (mg) | Overall Yield (%) | Purity by HPLC (%) |
| 1a | Phenylboronic acid | 78 | 72 | 91 |
| 1b | 4-Methoxyphenylboronic acid | 85 | 75 | 89 |
| 1c | 3-Pyridylboronic acid | 69 | 64 | 85 |
| 1d | 2-Thienylboronic acid | 72 | 68 | 93 |
Overall yield is calculated based on the initial loading of the resin.
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for 2-acetamidothiazole derivatives.
Logical Relationship of Key Steps
Caption: Key logical steps in the solid-phase synthesis strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfans.org [ijfans.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
One-Pot Synthesis of Bioactive Thiazoles Using 2-Acetamido-5-bromothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the thiazole ring is a key strategy in medicinal chemistry to modulate potency and selectivity. 2-Acetamido-5-bromothiazole is a versatile and readily available building block for the synthesis of novel 5-substituted thiazole derivatives. The acetamido group can serve as a protecting group for the 2-amino functionality, which is often crucial for biological activity, and the bromine atom at the 5-position provides a handle for various cross-coupling reactions.
This document provides detailed application notes and protocols for the one-pot synthesis of bioactive 5-substituted-2-aminothiazoles, starting from this compound. We will focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, followed by an in-situ deacetylation step.
Synthetic Strategy Overview
The general synthetic strategy involves a one-pot, two-step sequence. The first step is a palladium-catalyzed cross-coupling reaction to introduce a desired aryl or alkynyl moiety at the C5 position of the thiazole ring. The second step is the deacetylation of the 2-acetamido group to furnish the corresponding 2-aminothiazole, a common pharmacophore in many bioactive molecules. Performing these two steps in a single pot without isolation of the intermediate enhances efficiency and reduces waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Acetamido-5-bromothiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Acetamido-5-bromothiazole. It includes frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data to streamline your experimental workflow and enhance success rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the direct electrophilic bromination of 2-Acetamidothiazole at the 5-position of the thiazole ring. This position is activated by the acetamido group. Common brominating agents include N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in a suitable solvent like glacial acetic acid.[1][2]
Q2: What are the critical reaction parameters to control for optimal results? A2: Temperature, stoichiometry of the brominating agent, and reaction time are critical. The reaction is typically initiated at low temperatures (0-5 °C) to control the exothermic nature and prevent side reactions.[1][2] Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess should be avoided to prevent the formation of di-brominated byproducts.[1]
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used for this purpose.[3]
Q4: What are the main safety precautions for this synthesis? A4: Bromine is highly corrosive, toxic, and volatile; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so controlled, slow addition of reagents is crucial, especially on a larger scale.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem: Low or No Product Yield
-
Q: My reaction shows very low conversion to the product, even after the recommended reaction time. What should I do?
-
A: This may be due to incomplete reaction. First, verify the quality and purity of your starting materials and reagents. If the issue persists, consider increasing the reaction time or the amount of the brominating agent slightly (e.g., from 1.05 to 1.1 equivalents).[1] Ensure efficient stirring is maintained throughout the reaction to guarantee homogeneity.[1]
-
-
Q: The yield is low, and I suspect the product is degrading. How can I prevent this?
-
A: Product degradation can occur with prolonged reaction times or excessive temperatures.[1] It is crucial to maintain a low temperature (0-5 °C) during the addition of the brominating agent.[2] After the addition, allowing the reaction to slowly warm to room temperature may be sufficient. Avoid unnecessarily long reaction times once TLC indicates the starting material has been consumed.
-
Problem: Impure Product Observed on TLC
-
Q: My TLC plate shows a significant amount of starting material remaining. What is the cause?
-
A: This indicates an incomplete reaction. This could be due to insufficient brominating agent, a short reaction time, or low temperature. Ensure you have used the correct stoichiometry and allow the reaction to stir for the recommended duration. If the reaction has stalled, a slight increase in temperature might be necessary.
-
-
Q: I have a new spot on my TLC, which I suspect is a di-brominated byproduct. How can I avoid its formation?
-
A: The formation of di-brominated species is a common side reaction resulting from an excess of the brominating agent or high reaction temperatures.[1] Use no more than 1.05 equivalents of the brominating agent and ensure it is added slowly and dropwise to the cooled reaction mixture.[1][2] Maintaining the temperature at 0 °C during addition is critical.[1]
-
Problem: Difficulties in Product Isolation
-
Q: After neutralizing the reaction mixture, my product does not precipitate. What went wrong?
-
A: Incomplete precipitation can occur if the pH is not optimal or if the product has some solubility in the aqueous mixture. Ensure the pH is adjusted to approximately 8 using a saturated sodium bicarbonate solution.[1][2] Cooling the mixture thoroughly in an ice bath can help decrease the product's solubility and promote precipitation.
-
-
Q: The isolated product is an oil instead of a solid. How should I proceed?
-
A: If an oily product is obtained, it may be due to impurities. Try triturating the oil with a cold, non-polar solvent like hexane to induce solidification. If this fails, the most reliable method for purification is column chromatography on silica gel.[3]
-
Data Presentation
Table 1: Optimization of Bromination Reaction Conditions
| Parameter | Condition A | Condition B | Rationale & Remarks |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) | NBS is a solid and easier to handle than volatile liquid bromine. Both are effective electrophilic bromine sources.[1][2] |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) | Acetic acid is a common solvent for brominations.[2] DCM is a non-protic alternative.[1] |
| Temperature | 0 °C to Room Temperature | 0 °C to 5 °C | Low initial temperature is crucial to control reactivity.[1][2] |
| Time | 2-3 hours | 2-4 hours | Reaction progress should be monitored by TLC to determine the optimal time.[1] |
| Equivalents of Agent | 1.05 equivalents | 1.0 - 1.1 equivalents | A slight excess helps drive the reaction to completion, but more than 1.1 eq. increases the risk of di-bromination.[1] |
| Typical Yield | ~75% | Variable | Yields are highly dependent on reaction scale, purity of reagents, and purification method.[2] |
Experimental Protocols
Protocol: Synthesis of this compound using NBS in Acetic Acid
This protocol is adapted from standard bromination procedures for similar thiazole derivatives.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Acetamidothiazole (1 equivalent) in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the mixture is approximately 8. The product should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the product under vacuum to obtain crude this compound.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1][3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis based on TLC analysis.
References
Technical Support Center: Optimizing the Synthesis of 2-Acetamido-5-bromothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 2-Acetamido-5-bromothiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-Acetylation | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the starting material (2-aminothiazole) is still present, consider increasing the reaction time or gently heating the mixture. |
| Hydrolysis of Acetic Anhydride: Presence of moisture in the reactants or solvent. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Use freshly opened or properly stored acetic anhydride. | |
| Side Reactions: The exocyclic amino group can sometimes react with other electrophiles if present. | - Ensure the purity of the starting 2-aminothiazole. | |
| Low Yield in Bromination | Incomplete reaction: Insufficient brominating agent or deactivation of the starting material. | - Increase the amount of the brominating agent slightly (e.g., to 1.1 equivalents).[1] - Ensure efficient stirring to promote contact between reactants.[1] |
| Degradation of product: Harsh reaction conditions (e.g., high temperature). | - Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the brominating agent.[1] - Avoid prolonged reaction times once the starting material is consumed (monitor by TLC).[1] | |
| Formation of Di-brominated Side Product | Excess of brominating agent: Using a significant excess of NBS or bromine. | - Use no more than 1.05 equivalents of the brominating agent.[1] - Add the brominating agent slowly and portion-wise to the reaction mixture.[1] |
| High reaction temperature: Promotes over-bromination. | - Maintain the reaction temperature at 0 °C during the addition and for the initial phase of the reaction.[1] | |
| Product is Difficult to Purify | Presence of unreacted starting materials and/or side products: Suboptimal reaction conditions leading to a complex mixture. | - Optimize the reaction conditions (stoichiometry, temperature, reaction time) to maximize the conversion of the starting material and minimize side product formation. - For purification, consider column chromatography with a deactivated silica gel (e.g., treated with triethylamine) to prevent product decomposition.[2] |
| Oily product instead of a solid: Presence of impurities inhibiting crystallization. | - Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - If impurities are the cause, further purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
N-acetylation: 2-Aminothiazole is acetylated on the amino group to form 2-acetamidothiazole. This is typically done using acetic anhydride or acetyl chloride.
-
Bromination: The resulting 2-acetamidothiazole is then regioselectively brominated at the 5-position of the thiazole ring. Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂).
Q2: Which acetylating agent is better, acetic anhydride or acetic acid?
A2: Acetic anhydride is generally more reactive and widely used for the N-acetylation of 2-aminothiazole, often providing higher yields in shorter reaction times.[3] While acetic acid can also be used, it may require harsher conditions or longer reaction times.[4]
Q3: What are the advantages of using N-Bromosuccinimide (NBS) over elemental bromine (Br₂) for the bromination step?
A3: NBS is often preferred over elemental bromine for several reasons.[5] It is a solid, making it easier and safer to handle compared to the highly corrosive and volatile liquid bromine.[5] NBS can also offer better selectivity for mono-bromination, reducing the formation of di-brominated byproducts, especially when reaction conditions are carefully controlled.[2]
Q4: How can I minimize the formation of the di-brominated byproduct?
A4: The formation of di-bromo byproducts is a common issue.[2] To minimize this, you should:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1]
-
Maintain Low Temperature: Perform the reaction at a low temperature (0 °C or below) to control the reaction rate and improve selectivity.[2]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.[1]
-
Monitor the Reaction: Closely monitor the reaction's progress by TLC and quench it as soon as the starting material is consumed.[2]
Q5: My purified product is colored. What is the cause and how can I decolorize it?
A5: A colored product can indicate the presence of residual bromine or other colored impurities. To decolorize the product, you can wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine. Recrystallization with activated carbon can also help remove colored impurities.
Data Presentation
Table 1: Comparison of Brominating Agents for C5-Bromination of 2-Aminothiazole Derivatives
| Brominating Agent | Substrate | Solvent | Temperature | Yield of C5-Bromo Product |
| N-Bromosuccinimide (NBS) | 2-Aminothiazole derivative | Acetonitrile | Room Temperature | Moderate |
| Copper(II) Bromide (CuBr₂) | 2-Aminothiazole derivative | Acetonitrile | Room Temperature | 94%[2] |
| Bromine (Br₂) | 2-Aminothiazole | Acetic Acid | 0°C to Room Temp. | 75%[2] |
| Brominase (enzyme) | 2-Aminothiazole derivative | Aqueous buffer | 30°C | >95% conversion[2] |
Note: Yields can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: N-Acetylation of 2-Aminothiazole using Acetic Anhydride
Materials:
-
2-Aminothiazole
-
Acetic Anhydride
-
Pyridine (as solvent and base)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude 2-acetamidothiazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Bromination of 2-Acetamidothiazole using N-Bromosuccinimide (NBS)
Materials:
-
2-Acetamidothiazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-acetamidothiazole (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.
-
Wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Acetamido-5-bromothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Acetamido-5-bromothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the acetylation of 2-amino-5-bromothiazole. This reaction is typically carried out using acetic anhydride as the acetylating agent in the presence of a base, such as pyridine, which also often serves as the solvent.
Q2: What are the potential common byproducts in this synthesis?
A2: During the synthesis of this compound, several byproducts and impurities can form. The most common ones include:
-
Unreacted 2-amino-5-bromothiazole: Incomplete acetylation will result in the presence of the starting material in the final product.
-
Diacetylated byproduct (N,N-diacetyl-5-bromothiazol-2-amine): The exocyclic amino group of the starting material can undergo double acetylation, particularly with prolonged reaction times or excess acetic anhydride.
-
Hydrolysis product: During the workup procedure, particularly if exposed to acidic or basic aqueous conditions for extended periods, the desired acetamido group can be hydrolyzed back to the primary amine, regenerating the starting material.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the acetylation reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and potential byproducts on a silica gel plate. Visualization under UV light (254 nm) will show the disappearance of the starting material spot and the appearance of the product spot.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure the 2-amino-5-bromothiazole is completely dissolved before adding acetic anhydride.- Extend the reaction time and continue monitoring by TLC until the starting material is consumed.- Use a slight excess of acetic anhydride. |
| Product loss during workup. | - Carefully perform the aqueous washes to avoid prolonged contact with acidic or basic solutions, which can cause hydrolysis.- Ensure complete extraction of the product from the aqueous layer by using an adequate amount of organic solvent. | |
| Presence of Starting Material in Final Product | Incomplete acetylation. | - Increase the reaction time or temperature (while monitoring for byproduct formation).- Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. |
| Hydrolysis during workup. | - Minimize the time the reaction mixture is in contact with aqueous acid or base.- Use cooled aqueous solutions for washing. | |
| Presence of a Higher Polarity Byproduct | Diacetylation of the amino group. | - Avoid using a large excess of acetic anhydride.- Control the reaction temperature; elevated temperatures can promote diacetylation.- Purify the crude product using column chromatography on silica gel. |
| Difficulty in Product Isolation/Crystallization | Presence of impurities. | - Purify the crude product by column chromatography before attempting crystallization.- Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). |
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures for the acetylation of 2-aminothiazoles.
Materials:
-
2-amino-5-bromothiazole
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (or another suitable inert solvent)
-
Ethyl acetate
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1.0 equivalent) in a mixture of dichloromethane and pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with dilute aqueous hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Acetamido-5-bromothiazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-acetamido-5-bromothiazole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO2).[1][2] A suitable mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. For this compound, a good starting point is a mixture of hexane and ethyl acetate.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[2]
Q2: How do I determine the optimal solvent system using TLC?
A2: To determine the best solvent system, spot your crude sample on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system will give your desired compound a retention factor (Rf) of approximately 0.2 to 0.3.[1] This ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.
Q3: My product is not eluting from the column. What should I do?
A3: If your product is stuck on the column, the mobile phase is likely not polar enough.[2] You can gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture. For very polar impurities, a small amount of an even more polar solvent, like methanol, can be added to the mobile phase to wash the column at the end of the purification.
Q4: The separation between my product and an impurity is poor. How can I improve the resolution?
A4: Poor separation can be due to several factors:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to move too quickly down the column.[2] Try a less polar solvent system (a higher percentage of hexane).
-
Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. A general guideline is to load 1-5% of the silica gel's weight with your crude material.[4]
-
Improper Column Packing: Air bubbles or channels in the silica gel can lead to an uneven flow of the mobile phase and poor separation.[5] Ensure the column is packed uniformly.
-
Flow Rate: A very fast flow rate can decrease the resolution. If using flash chromatography, you can reduce the pressure. In gravity chromatography, you can partially close the stopcock.
Q5: The purified product is still impure. What are the possible reasons?
A5: Contamination of the final product can occur for several reasons:
-
Overlapping Fractions: You may have combined fractions that contained both your product and an impurity with a similar Rf value. It is crucial to analyze each fraction by TLC before combining them.
-
Column Cracking: If the silica gel bed cracks, it can allow the crude mixture to travel down the column without proper separation. This can happen if the column runs dry.
-
Impurity Co-elution: An impurity may have a very similar polarity to your product, making separation by silica gel chromatography difficult. In this case, you might need to consider a different purification technique, such as recrystallization or using a different stationary phase like alumina.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Packing the Column:
-
Secure a glass column vertically.
-
Pour the silica gel slurry into the column and allow it to settle, ensuring a level and compact bed.[6]
-
Continuously tap the column gently to ensure even packing and remove any air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica surface. Caution: Do not let the column run dry.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute your compound and any more polar impurities.[6]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analyze each fraction by TLC to determine which ones contain the pure product.
-
-
Combining and Concentrating:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6]
-
Data Presentation
| Parameter | Description | Typical Values |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | The solvent system used to elute the compounds. | Hexane/Ethyl Acetate Gradient (e.g., 5% to 30% Ethyl Acetate) |
| Rf of Product | The retention factor of this compound. | ~0.25 in 20% Ethyl Acetate/Hexane (example) |
| Rf of Impurities | The retention factors of potential impurities. | Varies (e.g., less polar impurity at ~0.5, more polar at ~0.1) |
| Elution Order | The order in which compounds elute from the column. | Less polar compounds elute first, followed by more polar compounds. |
| Loading Capacity | The amount of crude product relative to the adsorbent. | 1-5 g crude product per 100 g silica gel |
Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Purifying 2-Acetamido-5-bromothiazole via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-Acetamido-5-bromothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: How can I determine the optimal solvent ratio in a mixed solvent system?
A2: To determine the optimal ratio, dissolve a small amount of your crude this compound in the solvent in which it is more soluble (e.g., DMF or ethanol) at an elevated temperature. Then, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes cloudy, indicating the saturation point. Add a small amount of the primary solvent back into the solution until it becomes clear again. This process will help you identify the ideal solvent ratio for achieving a high yield of pure crystals upon cooling.
Q3: What is a typical recovery rate for the recrystallization of this compound?
A3: A typical recovery rate for recrystallization is generally less than 100% due to the compound's finite solubility even at low temperatures.[3] For related compounds like 2-amino-5-bromothiazole recrystallized from water, an 81% recovery has been reported.[2] The final yield will depend on factors such as the purity of the crude material, the choice of solvent, and the precision of the experimental technique.
Q4: Can I use charcoal to decolorize my this compound solution?
A4: Yes, decolorizing charcoal can be used to remove colored impurities. However, it should be used judiciously, as excessive amounts can adsorb the desired compound, leading to a lower yield.[4] A small amount of charcoal should be added to the hot solution before filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used: The solution is not saturated enough for crystals to form.[3][5] - Supersaturation: The solution is saturated, but crystal nucleation has not initiated.[3] | - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] - Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a seed crystal of pure this compound.[6] |
| Low Yield | - Excessive solvent: A significant amount of the product remains dissolved in the mother liquor.[4][6] - Premature crystallization: Crystals formed during hot filtration and were lost.[6] - Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | - Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] - Pre-heat glassware: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent premature crystal formation.[6] - Allow for adequate cooling: Let the solution cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The melting point of the compound is lower than the boiling point of the solvent. [5][6] - The solution is cooling too rapidly. - High concentration of impurities. | - Re-dissolve and add more solvent: Warm the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] - Use a different solvent system: Select a solvent with a lower boiling point. |
| Persistent Impurities in Crystals | - Rapid cooling: Impurities can become trapped in the crystal lattice if the crystals form too quickly.[4][6] - Similar solubility of impurities: The impurities may have solubility characteristics very similar to this compound in the chosen solvent. | - Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[4] - Consider an alternative purification method: If recrystallization is ineffective, techniques like column chromatography may be necessary.[6] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., DMF/water or ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. To maximize the yield, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Process
Recrystallization Workflow
Caption: A general workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. jocpr.com [jocpr.com]
- 2. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Regioselectivity in the Bromination of 2-Acetamidothiazole
Welcome to the technical support center for the bromination of 2-acetamidothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with achieving regioselective bromination of this key heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bromination of 2-acetamidothiazole?
A1: The main challenge is controlling the regioselectivity of the reaction. The thiazole ring is activated towards electrophilic substitution by the acetamido group, primarily at the C5 position. However, over-bromination to form the 2-acetamido-4,5-dibromothiazole is a common side reaction that can be difficult to prevent, leading to purification challenges and reduced yields of the desired mono-brominated product.
Q2: Which brominating agent is better for selective mono-bromination: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for achieving selective mono-bromination of 2-acetamidothiazole.[1] NBS is a milder and more selective brominating agent compared to the highly reactive elemental bromine.[1] Using Br₂ often leads to a higher degree of over-bromination and can be more hazardous to handle due to its corrosive and toxic nature.[1]
Q3: What is the expected regiochemistry of the mono-bromination of 2-acetamidothiazole?
A3: The electrophilic bromination of 2-acetamidothiazole is expected to occur predominantly at the C5 position of the thiazole ring. This is due to the directing effect of the electron-donating acetamido group at the C2 position, which increases the electron density at C5, making it the most nucleophilic site for electrophilic attack.
Q4: How can I monitor the progress of the bromination reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] By comparing the TLC profile of the reaction mixture to that of the starting material (2-acetamidothiazole), you can observe the consumption of the starting material and the formation of the product(s). Staining with a suitable agent, such as potassium permanganate, can help visualize the spots if they are not UV-active.
Q5: My purified product is an oil instead of a solid. What should I do?
A5: If you obtain an oil, it may contain impurities or residual solvent. Try triturating the oil with a non-polar solvent in which the product is insoluble, such as cold hexanes or pentane, to induce solidification.[3] If that fails, re-purification by column chromatography with a carefully selected eluent system may be necessary.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the bromination of 2-acetamidothiazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Poor quality starting material. | 1. Use freshly recrystallized NBS or a fresh bottle of bromine. 2. Gradually increase the reaction temperature and/or time while monitoring by TLC. 3. Ensure the 2-acetamidothiazole is pure and dry. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Highly reactive brominating agent (e.g., Br₂). 2. Reaction temperature is too high. 3. Incorrect stoichiometry (excess brominating agent). | 1. Switch to a milder brominating agent like NBS.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C or below).[1] 3. Use a strict 1:1 or slightly less than 1:1 molar ratio of the brominating agent to the substrate. |
| Significant Amount of Di-brominated Product | 1. Excess brominating agent used. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Carefully control the stoichiometry of the brominating agent (use 1.0 equivalent or slightly less). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Maintain a low reaction temperature throughout the addition of the brominating agent and for the duration of the reaction.[1] |
| Difficulty in Purifying the Product | 1. Inseparable mixture of mono- and di-brominated products. 2. Product instability on silica gel. | 1. Optimize the reaction conditions to maximize the formation of the mono-brominated product. If a mixture is obtained, try careful column chromatography with a shallow gradient.[3] 2. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography or consider purification by recrystallization. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Side reactions or decomposition. | 1. Ensure the reaction has gone to completion by TLC monitoring. 2. Optimize extraction and purification procedures. Minimize the number of transfer steps and use appropriate solvent volumes. 3. Use milder reaction conditions (lower temperature, NBS instead of Br₂) and ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. |
Data Presentation
The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity of the bromination of 2-aminothiazole derivatives. The following table summarizes typical yields for related compounds, which can serve as a guide for optimizing the bromination of 2-acetamidothiazole.
Table 1: Comparison of Brominating Agents for 2-Aminothiazole Derivatives
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| N-Bromosuccinimide (NBS) | 2-Amino-4-t-butylthiazole | Acetonitrile | 0-10 | 90-98 | Milder reaction, easier to handle, generally higher selectivity for mono-bromination.[1] |
| Liquid Bromine (Br₂) | 2-Amino-4-t-butylthiazole | Acetic Acid | 0-10 | 88-95 | Highly corrosive and hazardous, may lead to over-bromination.[1] |
| Copper(II) Bromide (CuBr₂) | 2-Aminothiazole derivative | Acetonitrile | Room Temp. | ~90 | Good for regioselectivity, may require longer reaction times.[1] |
Experimental Protocols
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol is a general procedure adapted for the selective C5-bromination of 2-acetamidothiazole.
Materials:
-
2-Acetamidothiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2-acetamidothiazole (1.0 equivalent) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[4]
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.[4]
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-acetamido-5-bromothiazole.[2]
Protocol 2: Bromination using Elemental Bromine
This protocol provides an alternative method using liquid bromine, which may require more careful control to avoid over-bromination.
Materials:
-
2-Acetamidothiazole
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-acetamidothiazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 5 °C.[4]
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.[4]
-
Once the reaction is complete, pour the mixture into ice-water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is around 8. The product may precipitate.[4]
-
Collect any precipitate by vacuum filtration or extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Further purification can be achieved by recrystallization or column chromatography.[4]
Visualizations
General workflow for the bromination of 2-acetamidothiazole.
Troubleshooting decision tree for bromination issues.
References
troubleshooting low yields in Suzuki coupling of bromothiazole substrates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields in Suzuki-Miyaura cross-coupling reactions involving bromothiazole substrates.
Troubleshooting Guide & FAQs
Q1: Why is my Suzuki coupling reaction with a bromothiazole substrate giving a low yield or failing completely?
Low yields in Suzuki couplings with bromothiazoles, which are electron-rich heteroaryl halides, often stem from a few common issues. These include suboptimal choice of catalyst and ligand, inappropriate base or solvent selection, catalyst deactivation by oxygen, and the prevalence of side reactions like protodebromination or protodeboronation.[1][2] A systematic approach to troubleshooting is essential for these challenging substrates.
Q2: I'm observing significant protodebromination (loss of the bromine atom from my thiazole). How can I prevent this?
Protodebromination is a frequent side reaction with electron-rich heterocyclic systems like bromothiazoles.[1] This occurs when the starting material is converted to the corresponding thiazole before coupling. To mitigate this:
-
Use Milder Bases: Strong bases can accelerate this side reaction. Consider switching from strong bases like hydroxides or alkoxides to milder inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1]
-
Lower the Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may slow the desired coupling but can significantly decrease the rate of protodebromination.[1]
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried, degassed solvents and ensure all reagents are anhydrous.[1]
-
Optimize the Ligand: Certain ligands may favor reductive elimination pathways that lead to this side reaction. Screening different phosphine ligands can be beneficial.[1]
Q3: My boronic acid/ester appears to be decomposing, leading to a low yield. What is happening and how can I fix it?
This side reaction is known as protodeboronation, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[3] It is a very common reason for low yields, especially with unstable heteroaryl boronic acids.[3][4]
-
Use Boronic Esters: Pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][6] Other stabilizing esters, like MIDA boronates, can be used for a "slow-release" strategy.[3]
-
Choose the Right Base: For base-sensitive boronic acids, potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often effective choices.[4][7]
-
Increase Reaction Rate: A faster catalytic turnover can help the desired coupling reaction outcompete the slower protodeboronation side reaction. Employing more active catalyst systems (see Q4) is a key strategy.[3]
-
Work Under Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive water can facilitate protodeboronation. Using anhydrous solvents may be necessary for particularly sensitive substrates.[1][4]
Q4: What are the best catalyst and ligand combinations for bromothiazole substrates?
The choice of palladium source and ligand is critical for challenging heteroaryl couplings.[1]
-
Avoid Basic Ligands: Triphenylphosphine (PPh₃) is often inefficient for these types of substrates.[1][8]
-
Use Bulky, Electron-Rich Ligands: Modern Buchwald-type ligands are highly effective. Ligands such as SPhos, XPhos, and Cy-JohnPhos have been shown to give high yields in the coupling of bromothiazoles and other nitrogen-rich heterocycles.[1][2][9]
-
Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species, leading to more reproducible results and higher turnover rates compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][10][11]
Q5: How do I choose the right base and solvent for my reaction?
The base and solvent system is crucial for activating the boronic acid and ensuring all components remain in solution.
-
Base Selection: Potassium phosphate (K₃PO₄) is often a highly effective base for difficult couplings, including those with nitrogen-containing heterocycles.[1][2] Cesium carbonate (Cs₂CO₃) is another strong contender. The base must be strong enough to form the borate anion but not so strong that it degrades the substrate.[4]
-
Solvent System: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, THF/water, and DMF/water.[5][12] The solvent must be thoroughly degassed before use to remove dissolved oxygen, which can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[5]
Q6: My reaction has stalled or is incomplete. What troubleshooting steps should I take?
If the reaction stops before the starting material is fully consumed, consider the following workflow.
A logical workflow for troubleshooting stalled reactions.Data Summary Tables
Table 1: Troubleshooting Summary
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Inactive catalyst system | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and a reliable Pd source (e.g., Pd₂(dba)₃ or a pre-catalyst).[1][2] |
| Ineffective base | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][4] | |
| Oxygen contamination | Ensure rigorous degassing of solvents and maintain a strict inert (N₂ or Ar) atmosphere.[1][13] | |
| Protodebromination | Base is too strong / Temperature is too high | Use a milder base (K₃PO₄, K₂CO₃) and/or lower the reaction temperature.[1] |
| Presence of a proton source | Use anhydrous solvents and reagents.[1] | |
| Protodeboronation | Unstable boronic acid | Switch to a more stable boronic ester (e.g., pinacol ester).[3][5] |
| Slow catalytic turnover | Use a more active catalyst/ligand system to accelerate the desired coupling.[3] | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Improve degassing procedures and ensure a tight seal on the reaction vessel.[5][12] |
Table 2: Recommended Starting Conditions for Screening
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) |
| Bromothiazole | 1.0 equiv | 1.0 equiv |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | 1.5 equiv |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 Pre-catalyst (2-3 mol%) |
| Ligand | SPhos (2-4 mol%) | (Included in pre-catalyst) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) or Anhydrous Dioxane |
| Temperature | 80 - 100 °C | 100 - 110 °C |
Key Experimental Protocol
Protocol 1: General Procedure for Suzuki Coupling of Bromothiazole with a Boronic Ester
This protocol is a robust starting point for challenging bromothiazole substrates.
Materials:
-
Bromothiazole substrate (1.0 equiv)
-
Boronic Pinacol Ester (1.5 equiv)
-
SPhos Pd G2 Pre-catalyst (2.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromothiazole, boronic pinacol ester, SPhos Pd G2 pre-catalyst, and anhydrous K₃PO₄.
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed flask in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material (typically the bromothiazole). Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
// Invisible nodes for labels node [style=invis, shape=plaintext, width=0.1, height=0.1]; oa_label; trans_label; re_label;
pd0 -> pd2_ox [label=" Oxidative\n Addition", fontcolor="#202124", color="#EA4335"]; pd2_ox -> pd2_trans [label=" Transmetalation", fontcolor="#202124", color="#34A853"]; pd2_trans -> pd0 [label=" Reductive\n Elimination", fontcolor="#202124", color="#EA4335"];
// Invisible edges for positioning labels edge [style=invis]; R1Br [label="R¹-Br\n(Bromothiazole)", shape=plaintext, fontcolor="#202124"]; R2B [label="[R²-B(OR)₂(OH)]⁻\n(Activated Boronate)", shape=plaintext, fontcolor="#202124"]; R1R2 [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#202124"];
R1Br -> pd0; R2B -> pd2_ox; pd2_trans -> R1R2; } }
The catalytic cycle of the Suzuki-Miyaura reaction.// Causes cause_h2o [label="Water / Protons", fillcolor="#F1F3F4"]; cause_o2 [label="Oxygen", fillcolor="#F1F3F4"]; cause_base [label="Strong Base /\nHigh Temperature", fillcolor="#F1F3F4"]; cause_slow [label="Slow Reaction Rate", fillcolor="#F1F3F4"];
// Side Reactions sr_debor [label="Protodeboronation\n(R²-B(OR)₂ → R²-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sr_debrom [label="Protodebromination\n(R¹-Br → R¹-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sr_homo [label="Homocoupling\n(2 x R²-B(OR)₂ → R²-R²)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships cause_h2o -> sr_debor; cause_h2o -> sr_debrom; cause_base -> sr_debrom; cause_o2 -> sr_homo; cause_slow -> sr_debor; cause_slow -> sr_debrom; } }
Relationship between causes and common side reactions.References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
stability and degradation pathways of 2-Acetamido-5-bromothiazole
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and potential degradation pathways of 2-Acetamido-5-bromothiazole. It includes troubleshooting advice and frequently asked questions to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability and prevent degradation, this compound should be stored under specific conditions. It is typically recommended to store the compound at room temperature (10°C - 25°C) or refrigerated (2-8°C) in a tightly sealed container, protected from light and moisture.[1][2] For long-term storage, keeping it in an inert atmosphere is also advised.[3]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively published, compounds with a 2-acetamido-thiazole structure are susceptible to several degradation mechanisms:
-
Hydrolysis: The acetamido group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions to yield 2-amino-5-bromothiazole. The thiazole ring itself can also be susceptible to hydrolysis.[4]
-
Oxidation: The thiazole ring is prone to oxidation, which can lead to ring-opening and the formation of various degradation products.[4]
-
Photolysis: Exposure to UV or visible light can induce complex rearrangements and degradation of the thiazole moiety.[4][5]
-
Thermolysis: High temperatures can cause thermal decomposition, leading to the release of irritating gases and vapors.[3]
Q3: What analytical methods are best for studying the stability and degradation of this compound?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating the parent compound from its degradation products.[4] For structural elucidation and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its sensitivity and ability to provide molecular weight and fragmentation information.[4][6]
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH, as well as oxidative and photolytic stress.[6][7] The goal is to generate potential degradation products to establish degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods capable of separating all degradants from the active pharmaceutical ingredient (API).[7][8]
Troubleshooting Guide
Q5: I see unexpected peaks in my HPLC chromatogram after my experiment. What could they be?
A5: Unexpected peaks could be either impurities from the synthesis or degradation products.
-
Analyze an unstressed sample: Run a chromatogram of the compound as received. Any peaks other than the main compound are likely synthesis-related impurities.
-
Compare stressed vs. unstressed samples: If new peaks appear or existing minor peaks grow significantly in samples subjected to heat, light, or chemical treatment, they are likely degradation products.[8]
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help determine peak purity. If a peak is spectrally inhomogeneous, it may contain a co-eluting degradant.[7]
Q6: The color of my solid compound has changed from light yellow to a darker shade during storage. Is it degrading?
A6: A change in color often indicates chemical instability or degradation. Thiazole derivatives can be unstable and may decompose or polymerize over time, turning darker.[9] You should re-analyze the material using a stability-indicating method like HPLC to quantify the purity and identify any potential degradants. Ensure storage conditions are optimal (see Q1) to minimize further degradation.
Q7: My reaction yield is consistently low when using this compound. Could the starting material be the issue?
A7: Yes, the purity and stability of the starting material are critical. If the compound has degraded during storage, the actual amount of active starting material is lower than weighed, leading to reduced yields. It is recommended to verify the purity of the starting material by HPLC or another suitable analytical technique before use, especially if it has been stored for an extended period or under suboptimal conditions.
Quantitative Data Summary
For researchers designing stability and degradation studies, the following tables provide recommended starting points and conditions.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Source |
| Temperature | 2-8°C or 10-25°C | [1][2] |
| Atmosphere | Inert Atmosphere; Tightly closed container | [3] |
| Light | Protected from light | [4][5] |
| Container | Well-ventilated, dry place | [3] |
Table 2: Typical Conditions for Forced Degradation Studies
These are general conditions and should be optimized to achieve a target degradation of 5-20%.[7][10]
| Stress Condition | Reagent/Condition | Temperature | Duration | Source |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | 24 - 48 hours | [4][11] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | 24 - 48 hours | [4] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 24 hours | [4][12] |
| Thermal Degradation | Solid State | 105°C | 48 hours | [4][11] |
| Photolytic Degradation | UV (e.g., 254 nm) & Visible Light | Ambient | As per ICH Q1B | [4][5] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
2. Application of Stress Conditions:
-
Control Sample: Dilute the stock solution with the analysis mobile phase to a suitable concentration.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Before analysis, cool the solution and neutralize it with an equivalent volume and concentration of NaOH.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Before analysis, cool the solution and neutralize it with an equivalent volume and concentration of HCl.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[4]
-
Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the solid in the mobile phase to the target concentration.[4]
3. Sample Analysis:
-
Analyze all stressed samples, along with the unstressed control, using a validated stability-indicating HPLC method.
-
Use an LC-MS/MS method to identify the mass-to-charge ratio (m/z) of any significant degradation products to aid in structure elucidation.[4]
Visualizations
Degradation Pathways and Experimental Workflows
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. This compound CAS#: 7336-54-1 [m.chemicalbook.com]
- 2. This compound | 7336-54-1 | FA66897 [biosynth.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pharmtech.com [pharmtech.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
methods for removing unreacted starting materials from 2-Acetamido-5-bromothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Acetamido-5-bromothiazole and the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and impurities in the synthesis of this compound?
The synthesis of this compound typically proceeds via the acetylation of 2-amino-5-bromothiazole. Therefore, the most common unreacted starting material is 2-amino-5-bromothiazole. Other potential impurities include:
-
Excess Acetylating Agent: Acetic anhydride or acetyl chloride are commonly used for the acetylation step.
-
Di-acetylated Product: Although less common, over-acetylation can lead to the formation of a di-acetylated byproduct.
-
Starting Materials from the Preceding Step: If the 2-amino-5-bromothiazole used was not pure, impurities from its synthesis, such as 2-aminothiazole, may be carried over.
-
Colored Impurities: Residual bromine or other colored byproducts can lead to product discoloration.[1]
Q2: Which purification methods are most effective for removing unreacted starting materials from this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is a cost-effective method for removing small amounts of impurities, especially for large-scale purification.[1] The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography is highly effective for separating compounds with different polarities and is ideal for achieving high purity, particularly on a smaller scale.[2][3]
Q3: How can I remove residual acetic anhydride from the reaction mixture?
Excess acetic anhydride can often be removed during the aqueous workup, as it hydrolyzes to acetic acid.[4] However, if it persists, the following methods can be employed:
-
Quenching with Water or Alcohol: Adding water or an alcohol like methanol to the reaction mixture will convert the acetic anhydride to acetic acid or an acetate ester, respectively, which can then be more easily removed by extraction.[4][5]
-
Azeotropic Distillation: Co-evaporation with a solvent like toluene can help remove residual acetic acid.[6]
-
Aqueous Wash: Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will neutralize acetic acid and help remove it into the aqueous layer.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Product loss during transfers and workup. - Inefficient purification (co-elution or co-crystallization with impurities). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize transfers and ensure efficient extraction. - Optimize the purification protocol (see detailed protocols below). For column chromatography, adjust the solvent polarity. For recrystallization, screen for a more suitable solvent. |
| Product is Discolored (Yellowish or Brownish) | - Presence of residual bromine or colored impurities. | - Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine.[1] - During recrystallization, activated carbon can be added to the hot solution to adsorb colored impurities, followed by hot filtration.[1][2] |
| Difficulty in Product Crystallization | - Presence of significant impurities inhibiting crystal formation. - Incorrect solvent system for recrystallization. | - Perform a preliminary purification step, such as a quick filtration through a silica plug, to remove major impurities.[2] - Screen for an optimal recrystallization solvent or solvent mixture.[1][2] - Seeding the solution with a small crystal of the pure product can induce crystallization.[1] |
| Oily Product Obtained After Purification | - Residual high-boiling point solvent. - The purified compound has a low melting point or is an oil at room temperature. - Contamination with grease. | - Dry the product under high vacuum to remove residual solvents.[2] - Confirm the melting point of the pure compound from literature. - Ensure clean glassware and avoid using excessive grease on joints. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent system using TLC to achieve a good separation of spots, with an Rf value for the product ideally between 0.2 and 0.4.[8] - Use a shallower solvent gradient during elution. - As a general guideline, load the column with an amount of crude material that is 1-5% of the silica gel weight.[8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined through small-scale solvent screening. Ethanol or ethanol/water mixtures are often good starting points.[9]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a test solvent by heating. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.[2]
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution. Swirl for a few minutes.[2]
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.[2]
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
-
TLC Analysis: First, analyze the crude mixture by TLC to determine an optimal solvent system (eluent). A good starting point is a mixture of ethyl acetate and hexanes. The ideal eluent will give a good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[8]
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2]
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting with the low-polarity solvent system. To elute the product, you may need to gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]
-
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | Reference |
| Typical Solvents | Ethanol, Ethanol/Water, Isopropanol | Ethyl Acetate/Hexanes, Methanol/Dichloromethane | [2][8][9] |
| Typical Yield | 60-95% (highly dependent on purity of crude material) | 50-90% | [10] |
| Target Rf Value (TLC) | N/A | 0.2 - 0.4 | [8] |
| Sample Loading Capacity | High (suitable for large scale) | Low to Medium (1-5% of silica gel weight) | [1][8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Acetamido-5-bromothiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Acetamido-5-bromothiazole, with a special focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the acetylation of 2-aminothiazole to form 2-acetamidothiazole. The second step is the regioselective bromination of the 2-acetamidothiazole at the 5-position of the thiazole ring.
Q2: Which brominating agents are suitable for this synthesis?
A2: Common brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). NBS is often preferred as it is a milder and easier-to-handle reagent, which can provide better control over the reaction and minimize over-bromination.
Q3: How does solvent choice impact the bromination of 2-acetamidothiazole?
A3: The solvent is a critical parameter that can influence reaction rate, yield, and purity. Polar solvents may accelerate the reaction but can also promote side reactions, such as the formation of di-brominated byproducts. Less polar solvents might offer higher selectivity for the desired mono-brominated product. The solubility of the starting material and intermediates in the chosen solvent is also a key consideration.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.
Q5: What are the primary safety concerns for this synthesis?
A5: When using elemental bromine, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment, as bromine is a hazardous and corrosive substance. The bromination reaction can be exothermic, so careful temperature control is necessary to prevent a runaway reaction.
Data Presentation
| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference Compound |
| 2-Aminothiazole | Bromine | Acetic Acid | 75% | 2-Amino-5-bromothiazole[1] |
| Substituted 2-aminobenzothiazole | Elemental Bromine | Glacial Acetic Acid | Not specified | Brominated 2-aminobenzothiazole[2] |
| Substituted 2-aminobenzothiazole | N-Bromosuccinimide | 1,2-Dimethoxyethane (DME) | Not specified | Brominated 2-aminobenzothiazole[2] |
| 2-Amino-4-t-butylthiazole | N-Bromosuccinimide | Dichloromethane (DCM) | Not specified | 2-Amino-5-bromo-4-t-butylthiazole[3] |
| 2-Amino-4-t-butylthiazole | Bromine | Glacial Acetic Acid | Not specified | 2-Amino-5-bromo-4-t-butylthiazole[3] |
Note: The yields presented are for related but not identical molecules. Reaction conditions such as temperature, concentration, and reaction time will also significantly impact the outcome. Optimization of these parameters for the synthesis of this compound is recommended.
Experimental Protocols
This section provides a general methodology for the two-step synthesis of this compound.
Step 1: Synthesis of 2-Acetamidothiazole
Materials:
-
2-Aminothiazole
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Add pyridine dropwise to catalyze the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-acetamidothiazole.
-
Purify the crude product by recrystallization.
Step 2: Synthesis of this compound
Materials:
-
2-Acetamidothiazole
-
N-Bromosuccinimide (NBS) or Elemental Bromine
-
Solvent (e.g., Acetic Acid, Dichloromethane, 1,2-Dimethoxyethane)
Procedure using NBS (Milder Method):
-
Dissolve 2-acetamidothiazole in the selected solvent in a round-bottom flask protected from light.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add NBS portion-wise over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[3]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench any remaining NBS by adding a 10% aqueous solution of sodium thiosulfate.[3]
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Procedure using Elemental Bromine:
-
Dissolve 2-acetamidothiazole in glacial acetic acid and cool the solution to 0-5 °C.
-
Slowly add a solution of elemental bromine in glacial acetic acid dropwise, maintaining the low temperature.[3]
-
Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.[3]
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.[3]
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal solvent choice. | - Increase reaction time or temperature (with caution). - Ensure efficient stirring. - Maintain low temperatures during bromination to prevent degradation.[3] - Screen different solvents (e.g., acetic acid, DCM, DME) to find the optimal one for your specific conditions. |
| Formation of Di-brominated Impurity | - Excess of brominating agent. - High reaction temperature. | - Use no more than 1.05 equivalents of the brominating agent.[3] - Add the brominating agent slowly to the reaction mixture.[3] - Maintain the reaction temperature at 0 °C during the addition and for the initial phase of the reaction.[3] |
| Poor Regioselectivity (Bromination at other positions) | - Reaction conditions favoring multiple substitutions. - Use of a highly reactive brominating agent. | - Use a milder brominating agent like NBS.[2] - Carefully control the stoichiometry of the brominating agent. - Adjust the reaction temperature; lower temperatures often increase selectivity.[2] |
| Product is an oil instead of a solid | - Presence of impurities. | - Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Purify the product using column chromatography. |
| Reaction does not start or is very slow | - Poor solubility of starting material. - Low reaction temperature. | - Choose a solvent in which the starting material has good solubility. - Gradually increase the reaction temperature while monitoring for side product formation. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Acetamido-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting catalysts and troubleshooting common issues encountered during cross-coupling reactions with 2-acetamido-5-bromothiazole. The information is presented in a question-and-answer format to directly address challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most frequently employed cross-coupling reactions for functionalizing this compound are Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions are invaluable for creating C-C, C-N, and C-O bonds, enabling the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science.
Q2: Which palladium catalysts and ligands are a good starting point for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura couplings with heteroaryl bromides like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended. Good starting points include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos. The choice of base is also critical, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ often proving effective.
Q3: I am observing low to no conversion in my cross-coupling reaction. What are the likely causes?
A3: Low or no conversion can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) species may not be generated or could be deactivated by impurities or coordination with the thiazole nitrogen. Ensure your reaction is performed under an inert atmosphere.
-
Poor Oxidative Addition: The C-Br bond on the electron-rich thiazole ring may be less reactive towards oxidative addition. Using electron-rich and bulky ligands can help facilitate this step.
-
Inefficient Transmetalation: The organometallic reagent (e.g., boronic acid) may not be sufficiently activated. The choice of base is crucial here.
-
Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short.
Q4: How can I minimize side reactions like debromination and homocoupling?
A4:
-
Debromination (Protodebromination): This side reaction, where the bromine is replaced by a hydrogen, can be minimized by using anhydrous solvents, ensuring a rigorously inert atmosphere, and potentially using a milder base or lower reaction temperature.
-
Homocoupling: The formation of symmetrical dimers of your starting materials can often be suppressed by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source or an efficient precatalyst system.
Catalyst Selection and Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling this compound with boronic acids or their esters.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Often effective for heteroaryl bromides. |
| Ligand | (If using Pd(OAc)₂ or Pd₂(dba)₃) SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands promote oxidative addition. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O (4:1), DMF, or Toluene | Common solvents for Suzuki couplings. |
| Temperature | 80-110 °C | Sufficient energy to overcome activation barriers. |
Troubleshooting Suzuki Coupling:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst system | Screen different palladium precatalysts and bulky phosphine ligands (e.g., Buchwald ligands). |
| Inappropriate base | Try a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. | |
| Debromination | Reaction temperature too high; strong base | Lower the reaction temperature and/or switch to a milder base like K₂CO₃. |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of solvents and reaction mixture. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture with stirring at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction couples this compound with an alkene to form a substituted alkene.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | Common and effective palladium source for Heck reactions. |
| Ligand | P(o-tol)₃ or PPh₃ (2-10 mol%) | Standard phosphine ligands for Heck couplings. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equivalents) | Organic or inorganic base to neutralize the HBr formed. |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often required for Heck reactions. |
Troubleshooting Heck Coupling:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Low catalyst activity | Try a more electron-rich ligand or a palladacycle catalyst. |
| Steric hindrance | For sterically demanding substrates, consider using bulkier phosphine ligands. | |
| Double Bond Isomerization | Slow reductive elimination | The addition of certain additives like silver salts can sometimes suppress isomerization. |
| Poor Regioselectivity | Electronic and steric factors of the alkene | The regioselectivity is often dependent on the specific alkene substrate. |
Experimental Protocol: General Procedure for Heck Coupling
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.).
-
Add the base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., DMF).
-
Seal the tube and heat the mixture at 120-140 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to couple this compound with a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A common and effective palladium catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (2-5 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N or Dipea (2-3 equivalents) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 80 °C | Reaction temperature depends on the reactivity of the substrates. |
Troubleshooting Sonogashira Coupling:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly distilled amine base. |
| Homocoupling of the alkyne (Glaser coupling) | Minimize exposure to oxygen. Running the reaction at lower temperatures can sometimes help. | |
| Decomposition of Substrates | High reaction temperature | Attempt the reaction at a lower temperature for a longer duration. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Technical Support Center: Managing Reaction Exotherms in Large-Scale Thiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in safely and effectively managing reaction exotherms during the large-scale synthesis of thiazoles, with a particular focus on the Hantzsch thiazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during large-scale thiazole synthesis experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Q: My reaction temperature is increasing much faster than anticipated, and the cooling system is struggling to keep up. What should I do?
A: An uncontrolled temperature increase is a sign of a potential thermal runaway, a hazardous situation requiring immediate action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or switching to a colder cooling medium if available.
-
Emergency Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure. This typically involves adding a predetermined, cold, inert solvent to rapidly cool and dilute the reaction mixture.
-
Alert Personnel: Inform all personnel in the immediate vicinity and follow established emergency shutdown and evacuation procedures if the temperature cannot be controlled.
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: Thoroughly review all reaction parameters, including reactant concentrations, addition rates, and catalyst loading.
-
Conduct Calorimetry Studies: Perform heat flow calorimetry or Differential Scanning Calorimetry (DSC) on a smaller scale to determine the reaction's heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR).[1] This data is crucial for designing an adequate cooling system for the larger scale.[2]
-
Ensure Proper Mixing: Inadequate stirring can lead to localized hot spots.[2] Ensure the agitation is sufficient for the reactor volume and viscosity of the reaction mixture.
Issue 2: Slower Than Expected or No Initial Exotherm
Q: I've started the addition of my reagents, but I'm not observing the expected temperature increase. What could be the problem?
A: A lack of an initial exotherm can be dangerous as unreacted starting material may accumulate, leading to a sudden and violent reaction later.[3]
Possible Causes and Solutions:
-
Low Reaction Temperature: The initial temperature may be too low for the reaction to initiate. Cautiously and in a controlled manner, consider slightly increasing the jacket temperature to reach the activation temperature of the reaction.
-
Impurities in Reagents: Impurities, especially water, in the starting materials can inhibit the reaction. Ensure all reagents are of the appropriate purity and are properly dried.
-
Inactive Catalyst: If a catalyst is used, it may be inactive. Ensure the catalyst is fresh and has been stored under the correct conditions.
-
Poor Mixing: Insufficient agitation may prevent the reactants from coming into contact. Verify that the stirrer is functioning correctly and at an appropriate speed.
Issue 3: Inconsistent Product Yield and Formation of Byproducts
Q: I'm observing inconsistent product yields and the formation of impurities. Could this be related to exotherm management?
A: Yes, poor temperature control can lead to side reactions and degradation of the product, resulting in lower yields and impurities.
Troubleshooting Steps:
-
Maintain Strict Temperature Control: Ensure the reactor temperature is maintained within the optimal range for the desired reaction. Use a reliable temperature control system and monitor it closely.
-
Controlled Reagent Addition: Add the most reactive reagent slowly and at a controlled rate to prevent temperature spikes that could favor side reactions.[4]
-
Optimize Reaction Time: Quench the reaction once the desired conversion is reached to prevent the formation of degradation products from prolonged exposure to heat.
Data Presentation: Key Parameters for Exotherm Management
A thorough understanding of the thermal properties of the reaction is critical for safe scale-up. The following table summarizes key parameters that should be determined through laboratory studies before attempting a large-scale synthesis.
| Parameter | Description | Typical Value/Range (Example) | Method of Determination |
| Heat of Reaction (ΔHrxn) | The total amount of heat released during the reaction. | -100 to -200 kJ/mol | Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC) |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system.[1] | 50 - 150 °C | Calculated from ΔHrxn and the heat capacity of the reaction mixture. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reactor could reach in the event of a cooling failure.[1] | Varies depending on process conditions | Reaction Calorimetry (RC1) |
| Onset Temperature of Decomposition (T_onset) | The temperature at which the product or reactants begin to decompose exothermically. | > 200 °C | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC) |
| Heat Transfer Coefficient (U) | A measure of the efficiency of heat removal from the reactor. | Varies with reactor design and scale | Determined through pilot plant runs or calculations based on reactor geometry and fluid properties. |
Experimental Protocols
Key Experiment: Laboratory-Scale Hantzsch Thiazole Synthesis with Temperature Monitoring
This protocol describes the synthesis of 2-amino-4-phenylthiazole and includes steps for monitoring the reaction exotherm.[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe.
-
Heating mantle with a temperature controller
-
Ice bath for emergency cooling
Procedure:
-
Combine 2-bromoacetophenone and thiourea in the round-bottom flask.
-
Add methanol and the magnetic stir bar.
-
Insert the temperature probe to monitor the internal reaction temperature.
-
Begin stirring and slowly heat the mixture to a gentle reflux (approximately 65-70°C).
-
Crucially, monitor the temperature closely during the initial heating phase. A noticeable exotherm should be observed. Record the maximum temperature reached.
-
Maintain the reaction at a gentle reflux for 30-60 minutes, ensuring the temperature remains stable.
-
If the temperature begins to rise uncontrollably, immediately remove the heating mantle and immerse the flask in an ice bath.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Slowly add the 5% sodium carbonate solution to neutralize the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product and determine the yield.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of 2-Acetamido-5-bromothiazole and 2-amino-5-bromothiazole in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 2-aminothiazole scaffolds are pivotal building blocks for the synthesis of a wide array of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The strategic functionalization of the 2-aminothiazole core is crucial for modulating the pharmacological properties of the resulting compounds. This guide provides a comprehensive comparative analysis of two key intermediates: 2-amino-5-bromothiazole and its N-acetylated counterpart, 2-acetamido-5-bromothiazole. We will delve into their synthesis, reactivity, and practical applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their synthetic endeavors.
At a Glance: Key Physicochemical and Synthetic Parameters
To facilitate a direct comparison, the following table summarizes the key properties of 2-amino-5-bromothiazole and this compound.
| Property | 2-Amino-5-bromothiazole | This compound |
| Molecular Formula | C₃H₃BrN₂S | C₅H₅BrN₂OS |
| Molecular Weight | 179.04 g/mol [4] | 221.08 g/mol [5] |
| Melting Point | 165 °C (decomposes)[6] | 229-231 °C |
| Appearance | Light yellow to light brown powder[7] | White to light yellow crystalline powder |
| Solubility | Soluble in methanol.[7] Generally more soluble in polar solvents. | Sparingly soluble in water.[8] Likely more soluble in aprotic organic solvents. |
| pKa (predicted) | Not readily available | 9.03 ± 0.50 |
| Typical Synthesis Yield | ~75-95% | ~80% |
The Strategic Role of the Acetyl Protecting Group
The primary distinction between the two molecules lies in the presence of an acetyl group on the 2-amino functionality of this compound. This seemingly minor modification has significant implications for the reactivity and handling of the compound in a synthetic workflow.
Comparative Reactivity in Key Synthetic Transformations
The choice between 2-amino-5-bromothiazole and its acetylated form is often dictated by the desired synthetic outcome and the reaction conditions.
Electrophilic Aromatic Substitution: The free amino group in 2-amino-5-bromothiazole is a strong activating group, directing electrophiles to the C4 position. However, its high reactivity can lead to over-reaction or undesired side reactions. The acetyl group in this compound moderates this activating effect, allowing for more controlled electrophilic substitutions.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, the free amino group of 2-amino-5-bromothiazole can coordinate with the metal catalyst, potentially inhibiting the reaction.[9] While successful couplings have been reported, the use of the acetylated form can circumvent this issue, often leading to cleaner reactions and higher yields. For instance, in a Suzuki coupling, the acetylated compound would be expected to provide a more consistent and higher yield due to the reduced interference with the palladium catalyst.
N-Functionalization: For reactions involving the modification of the 2-amino group, 2-amino-5-bromothiazole is the clear starting material. Subsequent protection with an acetyl group can then be performed if necessary for further transformations on the thiazole ring.
Experimental Protocols
Synthesis of 2-Amino-5-bromothiazole from 2-Aminothiazole
Objective: To synthesize 2-amino-5-bromothiazole via electrophilic bromination of 2-aminothiazole.
Materials:
-
2-Aminothiazole
-
Acetic acid
-
Bromine
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a round-bottom flask at 0 °C.[10]
-
Slowly add bromine (408 µL, 8 mmol) dropwise to the solution while maintaining the temperature at 0 °C.[10]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.[10]
-
Once the reaction is complete, adjust the pH to 7-8 with a saturated sodium bicarbonate solution.[10]
-
Extract the product with ethyl acetate (3 x 20 mL).[10]
-
Wash the combined organic layers with saturated saline solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole (yield: 520 mg, 75%).[10]
Synthesis of this compound from 2-Amino-5-bromothiazole
Objective: To protect the amino group of 2-amino-5-bromothiazole by acetylation.
Materials:
-
2-Amino-5-bromothiazole
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
Ethyl acetate
-
Dilute aqueous hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ether
Procedure:
-
To a stirred solution of 2-amino-5-bromothiazole (22.3 g, 85.9 mmol) in a mixture of dichloromethane (100 mL) and pyridine (60 mL), slowly add acetic anhydride (11 mL) dropwise.
-
Stir the reaction mixture at room temperature for 2.5 hours, and then continue stirring for an additional 4 hours to ensure complete reaction.
-
Remove most of the solvent by distillation under reduced pressure.
-
Wash the residue sequentially with ethyl acetate and dilute aqueous hydrochloric acid.
-
Wash the organic phase with water until neutral and dry over anhydrous magnesium sulfate.
-
Concentrate the dried organic solution to obtain the crude product.
-
Grind the crude product with ether, filter, wash with ether, and dry to obtain this compound as a solid (yield: 15.1 g, 80%).
Hydrolysis of this compound to 2-Amino-5-bromothiazole
Objective: To deprotect the acetylated amino group to regenerate the free amine.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Reflux a suspension of this compound in concentrated hydrochloric acid until a clear solution is obtained.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-bromothiazole.
Synthetic Workflow and Decision Making
The choice between these two reagents is a critical decision in the planning of a synthetic route. The following diagram illustrates a typical decision-making workflow.
Conclusion
Both 2-amino-5-bromothiazole and this compound are valuable and versatile intermediates in the synthesis of complex heterocyclic compounds. The choice between them is a strategic one, hinging on the specific requirements of the synthetic route. 2-Amino-5-bromothiazole offers a reactive amino group ready for functionalization, while this compound provides a protected and more stable platform for modifications on the thiazole ring, particularly in metal-catalyzed cross-coupling reactions. A thorough understanding of their comparative reactivity, as outlined in this guide, will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics and functional materials.
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromothiazole | 3034-22-8 | FA13214 | Biosynth [biosynth.com]
- 5. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-氨基-5-溴噻唑 单氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-AMINO-5-BROMOTHIAZOLE HYDROBROMIDE [chembk.com]
- 8. guidechem.com [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
The Strategic Advantage of 2-Acetamido-5-bromothiazole in Pharmaceutical Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive validation of 2-Acetamido-5-bromothiazole as a superior pharmaceutical intermediate, offering an objective comparison with its primary alternative, 2-amino-5-bromothiazole, supported by experimental data and detailed protocols.
This compound, a derivative of the versatile thiazole scaffold, has emerged as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, most notably in the development of targeted cancer therapies such as BRAFV600E inhibitors.[1][2] Its growing prominence can be attributed to the strategic advantages conferred by the acetamido group, which modulates the reactivity and handling properties of the molecule compared to its non-acetylated counterpart. This guide will delve into a comparative analysis of these two key intermediates, providing the necessary data for informed decision-making in complex synthetic campaigns.
Comparative Performance: this compound vs. 2-Amino-5-bromothiazole
The primary advantage of utilizing this compound lies in the protective nature of the acetamido group. This functional group moderates the nucleophilicity of the 2-amino group, preventing unwanted side reactions during subsequent synthetic transformations, such as cross-coupling reactions. This enhanced stability and predictable reactivity often translate to higher yields, improved purity of the final product, and simplified purification processes.
While direct, head-to-head comparative studies with extensive quantitative data are not always readily available in published literature, a comparative analysis can be inferred from typical reaction yields and conditions reported for similar transformations. The following table summarizes expected performance based on the general principles of organic synthesis and data from related compounds.
| Parameter | This compound | 2-Amino-5-bromothiazole | Analysis |
| Typical Yield in Suzuki Coupling | Generally higher and more consistent yields reported for acylated aminothiazoles in cross-coupling reactions. | Yields can be variable and potentially lower due to the free amino group interfering with the catalyst or undergoing side reactions.[3] | The acetamido group acts as a protecting group, leading to cleaner reactions and higher product yields. |
| Reaction Specificity | The acetamido group directs reactivity towards the 5-bromo position, minimizing side reactions at the amino group. | The unprotected amino group can compete in reactions, leading to a mixture of products and complicating purification.[3] | This compound offers superior regioselectivity. |
| Stability and Handling | More stable and less prone to degradation under various reaction conditions. | The free amine can be more sensitive to oxidation and other degradation pathways.[4] | The acetylated form offers better stability for multi-step syntheses. |
| Purification | Cleaner reaction profiles often lead to simpler purification procedures (e.g., crystallization or column chromatography). | The presence of byproducts often necessitates more complex and time-consuming purification methods. | Use of the acetylated intermediate can lead to more efficient workflows. |
Experimental Protocols
To provide a practical framework for the application of this compound, detailed experimental protocols for its synthesis and a key subsequent transformation are provided below.
Synthesis of this compound
This two-step procedure starts from the readily available 2-aminothiazole.
Step 1: Bromination of 2-Aminothiazole to 2-Amino-5-bromothiazole
-
Materials: 2-Aminothiazole, Acetic Acid, Bromine, Saturated Sodium Bicarbonate solution, Ethyl Acetate, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid at 0°C.
-
Slowly add bromine (2 equivalents) dropwise to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole. A typical yield for this reaction is around 75%.[5]
-
Step 2: Acetylation of 2-Amino-5-bromothiazole
-
Materials: 2-Amino-5-bromothiazole, Acetic Anhydride, Pyridine (or another suitable base), Dichloromethane (or another suitable solvent).
-
Procedure:
-
Dissolve 2-amino-5-bromothiazole (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can often be used without further purification or can be recrystallized to high purity. High yields are typically achieved in this step.[6]
-
Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of many bioactive molecules.
-
Materials: this compound, Arylboronic acid (1.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2 equivalents), Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture).
-
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-acetamidothiazole.
-
Visualizing the Synthetic Pathway and Workflow
To further clarify the synthetic logic and experimental process, the following diagrams have been generated.
Caption: Synthetic pathway from 2-aminothiazole to a 5-aryl-2-acetamidothiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. helios.eie.gr [helios.eie.gr]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 2-Acetamido-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structure confirmation of 2-Acetamido-5-bromothiazole, a compound of interest in pharmaceutical and chemical research.[1] The guide outlines the expected and observed spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and compares it with two key structural analogs: 2-aminothiazole and 2-acetamidothiazole. This comparative approach facilitates a deeper understanding of the contributions of different functional groups to the spectral features, aiding in the unambiguous structural elucidation of the target molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs.
Table 1: ¹H NMR Data (ppm)
| Compound | H-4 | -NH (amide/amine) | -CH₃ (acetyl) | Solvent |
| This compound (Expected) | ~7.5-7.8 (s) | ~10.0-12.0 (br s) | ~2.2 (s) | DMSO-d₆ |
| 2-Aminothiazole | 6.53 (d) | 6.86 (s) | - | DMSO-d₆ |
| 2-Acetamidothiazole | 7.18 (d) | 12.1 (s) | 2.15 (s) | DMSO-d₆ |
Table 2: ¹³C NMR Data (ppm)
| Compound | C-2 | C-4 | C-5 | C=O (acetyl) | -CH₃ (acetyl) | Solvent |
| This compound (Expected) | ~158-162 | ~140-145 | ~110-115 | ~168-170 | ~23-25 | DMSO-d₆ |
| 2-Aminothiazole | 169.2 | 138.8 | 107.8 | - | - | DMSO-d₆ |
| 2-Acetamidothiazole | 158.1 | 138.2 | 113.8 | 168.2 | 22.8 | DMSO-d₆ |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=N Stretch | C-Br Stretch |
| This compound (Expected) | ~3200-3400 | ~1670-1690 | ~1550-1600 | ~500-600 |
| 2-Aminothiazole | 3424, 3320, 3132 | - | 1525 | - |
| 2-Acetamidothiazole | 3160 | 1675 | 1540 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ | Key Fragments |
| This compound | C₅H₅BrN₂OS | 221.08 | 222 | 180/182 ([M-C₂H₂O]⁺), 140 ([M-Br]⁺), 43 ([C₂H₃O]⁺) |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 101 | 73, 58, 45 |
| 2-Acetamidothiazole | C₅H₆N₂OS | 142.18 | 143 | 101 ([M-C₂H₂O]⁺), 43 ([C₂H₃O]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay should be used to ensure the detection of all carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Instrumentation: Record the IR spectrum using an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition. Fragmentation data (MS/MS) can be acquired to aid in structural confirmation.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
Caption: Logical workflow for spectroscopic analysis.
By following this structured approach and comparing the acquired data with the reference data provided, researchers can confidently confirm the chemical structure of this compound.
References
A Comparative Guide to the Reactivity of 2-Acetamido-5-bromothiazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-acetamido-5-bromothiazole with other common brominated heterocycles in palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination. The objective is to offer a data-driven resource to aid in reaction design, catalyst selection, and optimization for the synthesis of complex molecules in pharmaceutical and materials science research.
Executive Summary
This compound is a versatile building block in organic synthesis. Its reactivity in cross-coupling reactions is influenced by the electron-donating nature of the acetamido group and the inherent electronic properties of the thiazole ring. This guide presents a comparative analysis of its performance alongside other widely used brominated heterocycles such as bromopyridines and bromothiophenes. The data indicates that while this compound is a viable substrate for various cross-coupling reactions, its reactivity can be nuanced, often requiring careful optimization of catalytic systems to achieve high yields. Generally, its reactivity is comparable to or slightly less than that of simple bromothiophenes, and often surpasses that of more electron-deficient bromopyridines under similar conditions.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize quantitative data for Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions involving this compound and other representative brominated heterocycles. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the presented data aims to provide a general trend of reactivity.
Table 1: Suzuki-Miyaura Coupling of Brominated Heterocycles with Arylboronic Acids
| Entry | Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | This compound | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 / 12 | 85 |
| 2 | 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (0.25 mol%) | KOH | Water | 100 / 0.3 (MW) | 98[1] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux / 12 | 92 |
| 4 | 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | DME/H₂O | 80 / 12 | 95 |
| 5 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 / 18 | 75-85[2] |
Table 2: Mizoroki-Heck Reaction of Brominated Heterocycles with Alkenes
| Entry | Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | 2-Acetamido-5-bromopyridine | Ethylene | Pd(OAc)₂ (1 mol%) / P(o-tolyl)₃ (3.3 mol%) / BINAP (0.25 mol%) | Et₃N | Acetonitrile | 90 / - | 71.6 |
| 2 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (0.8 mol%) | AcONa | Ethanol | 140 / 0.5 (MW) | 50[3] |
| 3 | p-Bromoacetophenone | Styrene | Pd(II)-complex (1 mol%) | Et₃N | DMF | 130 / 1.5 | 96 |
Table 3: Buchwald-Hartwig Amination of Brominated Heterocycles with Amines
| Entry | Brominated Heterocycle | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Dimethylamine (2.0 M in THF) | Pd(OAc)₂ (2 mol%) / dppp (4 mol%) | NaOtBu | Toluene | 80-100 / - | -[4] |
| 2 | 4-Bromothiazole | Piperidine | GPhos-supported catalyst P1 (0.75 mol%) | NaOTMS | THF | 50 / 3 | High (not specified)[5] |
| 3 | Aryl bromide (generic) | Secondary amine | Pd₂(dba)₃ (5 mol%) / XPhos (7 mol%) | t-BuONa | Toluene | 150 / 0.17 (MW) | Moderate to excellent[6] |
| 4 | 2-Bromopyridines | Volatile amines | - | - | - | - | Good (not specified)[7] |
Note: Specific yield data for the Buchwald-Hartwig amination of this compound was not found in the searched literature. The provided examples illustrate typical conditions for related substrates.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Suzuki-Miyaura Coupling of this compound (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mizoroki-Heck Reaction of 2-Acetamido-5-bromopyridine with Ethylene
Materials:
-
2-Acetamido-5-bromopyridine (1.0 equiv)
-
Ethylene gas
-
Pd(OAc)₂ (1 mol%)
-
Tri(o-tolyl)phosphine (3.3 mol%)
-
BINAP (0.25 mol%)
-
Triethylamine (1.8 equiv)
-
Acetonitrile
Procedure:
-
In a pressure vessel, combine 2-acetamido-5-bromopyridine, Pd(OAc)₂, tri(o-tolyl)phosphine, BINAP, and acetonitrile.
-
Add triethylamine to the mixture.
-
Pressurize the vessel with ethylene gas.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
After completion, cool the reaction vessel, vent the ethylene gas, and work up the reaction mixture as appropriate.
Buchwald-Hartwig Amination of a Brominated Heterocycle (General Procedure)
Materials:
-
Brominated heterocycle (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube, add the brominated heterocycle, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship for Optimizing a Cross-Coupling Reaction
Caption: A decision-making diagram for optimizing cross-coupling reaction conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Acetamido- and 2-Amino-Substituted Thiazoles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 2-acetamido-thiazole and 2-amino-thiazole derivatives, supported by experimental data. The thiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with both 2-amino and 2-acetamido substitutions playing crucial roles in the development of therapeutic agents.
The 2-aminothiazole moiety is a fundamental building block in a variety of clinically significant drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The primary amino group at the 2-position offers a key site for structural modification, with N-acetylation to the 2-acetamido group being a common strategy to modulate the compound's physicochemical properties and biological activity. This guide delves into the comparative biological activities of these two classes of thiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Performance Comparison: Anticancer and Antimicrobial Activities
The substitution at the 2-position of the thiazole ring—either a primary amine (-NH₂) or an acetamido group (-NHCOCH₃)—can significantly influence the biological activity of the resulting compound. While the 2-amino group can participate in hydrogen bonding and act as a basic center, the 2-acetamido group has a different electronic and steric profile, which can affect receptor binding and cell permeability.
Anticancer Activity
Studies have shown that both 2-amino and 2-acetamido-thiazole derivatives possess notable anticancer properties. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cancer cells and provides an IC₅₀ value—the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
A comparative study on a series of 2-substituted thiazoles revealed that the nature of the acyl group on the 2-amino function influences antitumor activity. For instance, it was observed that introducing a 3-propanamido group to the 2-aminothiazole core resulted in improved activity compared to the 2-acetamido moiety, suggesting that the size and nature of the acyl chain are critical for optimizing anticancer efficacy.[2]
Below is a summary of the in vitro anticancer activity of selected 2-acetamido-thiazole derivatives against various cancer cell lines. A direct side-by-side comparison with their 2-amino counterparts is often not available in a single study, but the data indicates the potential of the 2-acetamido scaffold.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | K562 (Leukemia) | 16.3 | [2] |
| 2 | H1299 (Lung Cancer) | 4.89 | [2] |
| 3 | SHG-44 (Glioma) | 4.03 | [2] |
| 4 | PC12 (Pheochromocytoma) | 0.309 (mM) | [2] |
| 5 | HepG2 (Liver Cancer) | 0.51 (mM) | [2] |
Note: The data presented is for different 2-acetamido-thiazole derivatives from various studies and should not be interpreted as a direct structure-activity relationship without considering the full structure of each compound.
Antimicrobial Activity
Both 2-amino and 2-acetamido-thiazoles have been investigated for their efficacy against a range of bacterial and fungal pathogens. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The conversion of the 2-amino group to a 2-acetamido group can alter the antimicrobial spectrum and potency. For instance, a study on N-acetylated 2-aminobenzothiazoles demonstrated moderate to good inhibitory activity against several fungal strains.
Below is a summary of the antimicrobial activity of selected 2-acetamido-thiazole derivatives.
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 6 | Penicillium notatum | 18 | - | |
| 6 | Candida albicans | 28 | - | |
| 6 | Aspergillus flavus | 20 | - | |
| 6 | Aspergillus niger | 16 | - | |
| 7 | S. aureus | - | 4-16 | [3] |
| 8 | S. epidermidis | - | 4-16 | [3] |
Note: The zone of inhibition data is for a 2-acetamidobenzothiazole derivative at a concentration of 300 µ g/disc . The MIC values are for thiazolyl-thiourea derivatives, which are related to 2-aminothiazoles.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well microplates
-
Test compounds (2-acetamido/2-amino-thiazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action: Signaling Pathways
2-Aminothiazole derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
Many 2-aminothiazole derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.
Cell Cycle Arrest
Certain 2-aminothiazole derivatives have been shown to arrest the cell cycle at specific checkpoints, such as G1 or G2/M, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).
Caption: Cell cycle arrest at G1/S and G2/M checkpoints by 2-aminothiazole derivatives.
Conclusion
Both 2-amino- and 2-acetamido-thiazole derivatives represent valuable scaffolds in drug discovery, exhibiting a wide range of biological activities. The choice between a 2-amino and a 2-acetamido substitution is a critical aspect of the drug design process, as it can significantly impact the potency, selectivity, and pharmacokinetic properties of the final compound. While the 2-amino group offers a site for hydrogen bonding and potential salt formation, the 2-acetamido group can alter the molecule's polarity and steric bulk, leading to different interactions with biological targets. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation thiazole-based therapeutics.
References
head-to-head comparison of different synthetic routes to 2,5-disubstituted thiazoles
The 2,5-disubstituted thiazole motif is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is critical for efficiency, scalability, and substrate scope. This guide provides a head-to-head comparison of prominent synthetic strategies, offering quantitative data and detailed experimental protocols to inform this decision-making process.
Comparative Analysis of Key Synthetic Routes
The following table summarizes the performance of several key synthetic routes to 2,5-disubstituted thiazoles, highlighting their advantages and limitations.
| Synthetic Route | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis | Thioamide, α-Haloketone | Base (e.g., NaHCO₃), Ethanol, Reflux | 2 - 24 h | 60-85% | Well-established, readily available starting materials. | Limited availability of α-haloaldehydes for 5-unsubstituted thiazoles; can require harsh conditions.[1] |
| One-Pot, Metal-Free Synthesis | N-Substituted α-Amino Acid | SOCl₂, DBU, DCM, Room Temperature | 1 - 2 h | 85-95% | Mild conditions, high yields, broad substrate scope, metal-free, scalable.[2][3] | Requires N-substituted amino acids. |
| Cu/Rh-Catalyzed Synthesis | Terminal Alkyne, Sulfonyl Azide, Thionoester | 1. CuI, Et₃N; 2. Rh₂(OAc)₄, DBU, DCE, 60 °C | 12 - 24 h | 70-90% | High efficiency and selectivity for a range of substituents.[4][5] | Requires two different metal catalysts, multi-step process.[6] |
| Pd-Catalyzed C-H Arylation | 2-Arylthiazole, Aryl Halide | Pd(OAc)₂, PPh₃, Cs₂CO₃, DMA, 140 °C | 24 - 70 h | 65-90% | Direct functionalization of a pre-existing thiazole ring.[7] | High temperatures, requires a pre-functionalized thiazole, limited to aryl substitutions. |
| Microwave-Assisted Hantzsch | Thioamide, α-Haloketone | Acetic Acid, Ethanol, Microwave Irradiation (210 W) | 4 - 6 min | 80-95% | Dramatically reduced reaction times, often improved yields.[8] | Requires specialized microwave equipment. |
Experimental Protocols
Hantzsch Thiazole Synthesis (Representative Protocol)
The Hantzsch synthesis remains a fundamental method for thiazole formation. This protocol describes the synthesis of 2-phenyl-5-methylthiazole.
Procedure: A mixture of thiobenzamide (1.37 g, 10 mmol) and 1-chloroacetone (0.93 g, 10 mmol) in ethanol (20 mL) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired 2-phenyl-5-methylthiazole.
One-Pot, Metal-Free Synthesis from N-Substituted α-Amino Acids
This modern approach offers a mild and efficient route to 2,5-disubstituted thiazoles.[2][3][9]
Procedure: To a solution of N-benzyl-L-phenylalanine (255 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, thionyl chloride (0.11 mL, 1.5 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. Subsequently, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.45 mL, 3.0 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 1.5 hours. The reaction is then quenched with water (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,5-diphenylthiazole.[2]
Sequential Copper/Rhodium-Catalyzed Synthesis
This multi-catalyst system provides access to a wide range of 2,5-disubstituted thiazoles from terminal alkynes.[4][5]
Procedure: Step 1: Synthesis of 1-sulfonyl-1,2,3-triazole. To a solution of phenylacetylene (1.0 mmol) and tosyl azide (1.1 mmol) in a 1:1 mixture of water and t-butanol (10 mL), sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are added. The mixture is stirred at room temperature for 12 hours. The product is then extracted with ethyl acetate, and the organic layer is dried and concentrated.
Step 2: Rhodium-catalyzed reaction with thionoester. The crude 1-sulfonyl-1,2,3-triazole (0.5 mmol), O-ethyl thiobenzoate (0.6 mmol), and Rh₂(OAc)₄ (0.01 mmol) are dissolved in 1,2-dichloroethane (5 mL). DBU (0.6 mmol) is added, and the mixture is stirred at 60 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the 2,5-disubstituted thiazole.
Palladium-Catalyzed Tandem C-H Arylation
This method is particularly useful for the synthesis of 2,5-diarylthiazoles through direct C-H functionalization.[7]
Procedure: A mixture of 2-(4-methoxyphenyl)thiazole (0.5 mmol), 4-iodotoluene (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and cesium carbonate (1.0 mmol) in N,N-dimethylacetamide (DMA) (5 mL) is heated at 140 °C in a sealed tube for 48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-(4-methoxyphenyl)-5-(p-tolyl)thiazole.
Microwave-Assisted Hantzsch Synthesis
The application of microwave irradiation can significantly accelerate the classical Hantzsch reaction.[8]
Procedure: A mixture of thiocarbohydrazide (1 mmol), an appropriate aromatic aldehyde (2 mmol), and a substituted phenacyl bromide (1 mmol) in ethanol (5 mL) containing a catalytic amount of acetic acid (20 mol%) is placed in a 10 mL pressurized microwave vial. The mixture is subjected to microwave irradiation at 210 W and a temperature of 70 °C for 4-6 minutes. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized from an appropriate solvent.
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the different synthetic strategies for accessing the 2,5-disubstituted thiazole core.
Caption: Synthetic pathways to 2,5-disubstituted thiazoles.
Conclusion
The synthesis of 2,5-disubstituted thiazoles has evolved from classical methods like the Hantzsch synthesis to more sophisticated and efficient modern techniques. While the Hantzsch reaction remains a viable option, particularly with microwave assistance, newer methods such as the one-pot, metal-free synthesis from N-substituted α-amino acids offer significant advantages in terms of mild reaction conditions, high yields, and operational simplicity. Metal-catalyzed approaches, including copper/rhodium and palladium-based systems, provide powerful tools for constructing diverse and complex thiazole derivatives, albeit with the added complexity of catalyst systems. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired process parameters such as scalability and environmental impact.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 2-Acetamido-5-bromothiazole: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Acetamido-5-bromothiazole is a non-negotiable aspect of quality control. The choice of analytical technique is pivotal for ensuring the accuracy and reliability of these purity assessments. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with detailed experimental protocols and representative data.
This compound is a heterocyclic compound whose unique structure is a valuable building block in the synthesis of more complex, biologically active molecules.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, robust analytical methods are essential for its characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity analysis of a wide array of pharmaceutical compounds, including thiazole derivatives.[3] Its primary advantage lies in its ability to separate non-volatile and thermally sensitive compounds, making it broadly applicable. The method's high resolution and sensitivity are ideal for quantifying the main component and separating it from closely related structural impurities.[2][4]
Experimental Protocol: HPLC-UV
This protocol outlines a representative reversed-phase HPLC (RP-HPLC) method for assessing the purity of this compound.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Analysis: Inject the diluent (as a blank), followed by replicate injections of the standard solution to ensure system suitability (RSD of peak area ≤ 2.0%). Inject the sample solution and record the chromatogram. Purity is typically calculated using the area normalization method.
Representative Data: HPLC Analysis
The following table summarizes hypothetical data obtained from an HPLC analysis, illustrating how purity and impurity levels are reported.
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.5 | 0.15 | Unknown Impurity |
| 2 | 12.8 | 99.75 | This compound |
| 3 | 15.2 | 0.10 | Starting Material Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5] It is best suited for compounds that are volatile and thermally stable. For this compound, its applicability depends on its ability to be vaporized without degradation. GC-MS not only quantifies purity but also provides structural information about impurities based on their mass fragmentation patterns.[6][7]
Experimental Protocol: GC-MS
This protocol describes a potential GC-MS method for the analysis of this compound. A key consideration is the compound's thermal stability, which must be confirmed prior to routine use.[8]
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/Splitless injector, operated in split mode (e.g., 20:1).
-
Inlet Temperature: 270 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Solvent Delay: 4 min.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
-
Representative Data: GC-MS Analysis
This table presents hypothetical results from a GC-MS analysis. The mass spectrum data is crucial for identifying unknown peaks.
| Peak ID | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) | Tentative Identification |
| 1 | 8.2 | 0.20 | 179, 137, 43 | Potential Debrominated Impurity |
| 2 | 10.5 | 99.70 | 221, 219, 179, 137, 43 | This compound |
| 3 | 11.8 | 0.10 | 299, 297, 257, 43 | Potential Dimerization Product |
Visualizing the Analytical Workflow
To better understand the process, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.
Caption: General experimental workflow for purity analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical requirements and the physicochemical properties of the analyte.
Caption: Decision logic for selecting an analytical method.
| Feature | HPLC-UV | GC-MS |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Primary Output | Quantitative data (purity as % area). | Quantitative data and mass spectra for identification. |
| Impurity ID | Requires isolation or coupling with MS (LC-MS) for definitive identification. | Provides structural information from fragmentation patterns. |
| Resolution | High resolving power for complex mixtures. | Excellent resolving power, especially with capillary columns. |
| Sample Prep | Simple dissolution in mobile phase. | May require derivatization for non-volatile analytes. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). |
Conclusion
For the routine quality control and purity assessment of this compound, HPLC-UV is the more robust and universally applicable method . It does not depend on the compound's thermal stability and provides highly accurate and precise quantitative results.
GC-MS serves as a powerful complementary technique , particularly for the definitive identification of volatile impurities. Its strength lies in structural elucidation, which is invaluable during process development and for investigating out-of-specification results. A comprehensive analytical strategy would leverage HPLC for routine purity testing and employ GC-MS or LC-MS for impurity characterization and method validation.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Bioisosteric Replacement of the Acetamido Group in Thiazole-Based Drugs: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a detailed comparison of bioisosteric replacements for the acetamido group in thiazole-based drugs, with a focus on the well-established kinase inhibitor, Dasatinib, as a case study. We present experimental data, detailed protocols, and visual representations of the underlying molecular interactions and signaling pathways to inform rational drug design.
The acetamido group is a common functional moiety in many pharmaceuticals, contributing to target binding, solubility, and metabolic stability. However, its susceptibility to hydrolysis and potential for off-target effects can necessitate its replacement. Bioisosterism, the exchange of a functional group with another that retains similar physicochemical and biological properties, offers a powerful strategy to overcome these limitations and optimize drug candidates. In the context of thiazole-containing drugs, this approach has been successfully employed to enhance potency, selectivity, and pharmacokinetic profiles.
Performance Comparison: Acetamido Group vs. Bioisosteric Replacements in Dasatinib Analogs
Dasatinib is a potent, orally available, multi-targeted inhibitor of Bcr-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key structural feature of Dasatinib is the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core, which includes an essential acetamido linkage. Research has explored the replacement of this amide group with bioisosteres such as 1,3,4-oxadiazole and 1,2,3-triazole rings to modulate its anticancer activity.
A study by Bai et al. (2018) provides a direct comparison of the cytotoxic effects of Dasatinib and its analogs where the amide group is replaced by these heterocyclic rings. The in vitro activity of these compounds was evaluated against several human leukemia cell lines.
| Compound | Bioisosteric Replacement | K562 (IC₅₀, nM) | HL60 (IC₅₀, nM) | KG1a (IC₅₀, µM) |
| Dasatinib | Acetamido (Amide) | 0.069 | 0.11 | 8.98 |
| Compound 24a | 1,3,4-Oxadiazole | >1000 | >1000 | 0.05 |
| Compound 15a | 1,2,3-Triazole | >1000 | >1000 | 0.14 |
| Data sourced from Bai, G., et al. (2018). Bioorganic & Medicinal Chemistry Letters, 28(6), 1047-1051.[1] |
The results indicate that while the bioisosteric replacement of the acetamido group with either a 1,3,4-oxadiazole or a 1,2,3-triazole ring led to a significant decrease in potency against the K562 and HL60 cell lines, the analogs demonstrated remarkably enhanced activity against the leukemia progenitor cell line, KG1a.[1] Specifically, the 1,3,4-oxadiazole analog (24a ) was approximately 180-fold more potent than Dasatinib against KG1a cells, and the 1,2,3-triazole analog (15a ) was about 64-fold more potent.[1] This suggests that such bioisosteric modifications can alter the selectivity profile of the parent drug, a crucial aspect in targeted cancer therapy.
Signaling Pathways and Mechanism of Action
Dasatinib primarily functions by inhibiting the Bcr-Abl fusion protein and Src family kinases, which are key drivers in certain leukemias.[2] The drug binds to the ATP-binding site of these kinases, blocking their catalytic activity and inhibiting downstream signaling pathways that control cell proliferation and survival.[2] The acetamido group in Dasatinib plays a crucial role in orienting the molecule within the kinase domain, forming key hydrogen bond interactions.
The following diagram illustrates the general signaling pathway inhibited by Dasatinib and the potential interaction of the thiazole-carboxamide core with the kinase active site.
Figure 1. Simplified signaling pathway inhibited by Dasatinib.
Experimental Protocols
Synthesis of Dasatinib and its Bioisosteric Analogs
The synthesis of Dasatinib and its 1,3,4-oxadiazole and 1,2,3-triazole analogs involves multi-step chemical reactions. Below is a generalized workflow based on the procedures described by Bai et al. (2018).
Figure 2. General synthetic workflow for Dasatinib and its analogs.
Detailed Protocol for the Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib)
A common synthetic route for Dasatinib involves the following key steps:
-
Synthesis of the thiazole core: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a key intermediate. This can be synthesized by reacting 2-chloro-6-methylaniline with a suitable thiazole precursor.
-
Coupling with the pyrimidine moiety: The aminothiazole intermediate is then coupled with a substituted pyrimidine, typically 4,6-dichloro-2-methylpyrimidine.
-
Introduction of the piperazine side chain: The final step involves the nucleophilic substitution of the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.
For a detailed, step-by-step procedure, refer to the synthetic methods described in publications by Lombardo et al. (2004) and Chen et al.[3]
In Vitro Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Human leukemia cell lines (e.g., K562, HL60, KG1a)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (Dasatinib and analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of compounds against their specific kinase targets.
Materials:
-
Recombinant kinase (e.g., Bcr-Abl, Src)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, the test compound, and the kinase assay buffer.
-
Incubate the mixture for a predefined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The bioisosteric replacement of the acetamido group in thiazole-based drugs like Dasatinib presents a viable strategy for modulating their pharmacological properties. While direct replacement with 1,3,4-oxadiazole or 1,2,3-triazole may lead to a decrease in potency against certain cell lines, it can also unlock novel selectivity profiles, as demonstrated by the enhanced activity against the KG1a leukemia progenitor cell line. This highlights the context-dependent nature of bioisosteric replacements and underscores the importance of comprehensive biological evaluation. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate such analogs, facilitating the development of next-generation thiazole-based therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Thiazole Synthesis: A Cost-Benefit Analysis of Starting Materials
For Immediate Publication
A Comprehensive Comparison of Synthetic Routes to Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The selection of an appropriate synthetic strategy is paramount for efficiency, cost-effectiveness, and sustainability in drug discovery and development. This guide provides a detailed cost-benefit analysis of various starting materials and methodologies for thiazole synthesis, supported by experimental data and protocols.
At a Glance: Comparative Analysis of Thiazole Synthesis Routes
The choice of starting material directly influences the cost, efficiency, and environmental impact of thiazole synthesis. This table summarizes the key parameters for the most prevalent synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Estimated Cost of Starting Materials (per mole of thiazole) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Ethanol, Reflux | 2 - 12 hours | 80 - 100 | 70 - 95 | Moderate | Well-established, versatile, high yields | Use of lachrymatory α-haloketones, relatively long reaction times |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Mild/Aqueous Conditions | 1 - 5 hours | Room Temperature | 50 - 80 | Low to Moderate | Mild conditions, access to 5-aminothiazoles | Limited to 5-amino derivatives, handling of volatile and flammable CS₂ |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Several hours | ~170 | Moderate | Access to 2,5-disubstituted thiazoles | High temperatures, use of hazardous P₄S₁₀ | |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Solvent-free or Green Solvents | 5 - 30 minutes | 80 - 150 (Microwave) | 85 - 98 | Moderate | Rapid, high yields, environmentally friendly | Requires specialized equipment |
| One-Pot Synthesis | Ketone, Thiourea, Oxidizing Agent (e.g., I₂) | DMSO or other high-boiling solvents | 8 - 12 hours | 100 - 120 | 60 - 85 | Low to Moderate | Avoids pre-synthesis of α-haloketones, operational simplicity | Can have moderate yields, requires careful optimization |
Note on Cost Estimation: The estimated cost is a relative measure based on the typical prices of the fundamental starting materials (e.g., thioacetamide, 2-bromoacetophenone, aminoacetonitrile, carbon disulfide, phosphorus pentasulfide). Prices for substituted derivatives can vary significantly.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This classic protocol involves the reaction of an α-haloketone with thiourea.[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Water
Equipment:
-
20 mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
100 mL beaker
-
Buchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the solid product to air dry.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This method provides access to 5-aminothiazoles under mild conditions.[2][3]
Materials:
-
Aminoacetonitrile hydrochloride (10 mmol)
-
Carbon disulfide (12 mmol)
-
Pyridine (20 mL)
-
Water
Equipment:
-
Round-bottom flask with stir bar
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve aminoacetonitrile hydrochloride (10 mmol) in pyridine (20 mL) in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (12 mmol) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 3-5 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole
This synthesis route leads to 2,5-disubstituted thiazoles.[4]
Materials:
-
N-(2-oxopropyl)acetamide (10 mmol)
-
Phosphorus pentasulfide (P₄S₁₀) (5 mmol)
-
Toluene (50 mL)
Equipment:
-
Round-bottom flask with reflux condenser and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend N-(2-oxopropyl)acetamide (10 mmol) and phosphorus pentasulfide (5 mmol) in toluene (50 mL).
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
Protocol 4: Microwave-Assisted One-Pot Synthesis of 2-Aminothiazoles
This modern approach offers a rapid and efficient alternative to traditional heating.[5]
Materials:
-
Aromatic ketone (5 mmol)
-
N-Bromosuccinimide (NBS) (5.5 mmol)
-
Thiourea (5 mmol)
-
Polyethylene glycol (PEG)-400 (10 mL)
-
Water (10 mL)
Equipment:
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the aromatic ketone (5 mmol), thiourea (5 mmol), and NBS (5.5 mmol).
-
Add a mixture of PEG-400 and water (1:1, 20 mL total).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 80-85°C for 28-32 minutes.
-
After completion, cool the reaction mixture and add ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol.
Visualization of Synthetic Pathways and Decision Logic
The selection of a synthetic route is a critical decision driven by factors such as desired substitution pattern, cost, and available equipment. The following diagrams, generated using Graphviz, illustrate the general workflows and a decision-making process.
Caption: General workflow of the Hantzsch thiazole synthesis.
Caption: General workflow of the Cook-Heilbron thiazole synthesis.
Caption: General workflow of the Gabriel thiazole synthesis.
Caption: Decision logic for selecting a thiazole synthesis method.
Conclusion
The synthesis of thiazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Hantzsch synthesis remains a robust and versatile option, while the Cook-Heilbron and Gabriel syntheses provide access to specific substitution patterns. Modern advancements, particularly microwave-assisted and one-pot procedures, offer significant improvements in terms of reaction time, yield, and environmental impact. The choice of the optimal synthetic route will ultimately depend on the specific goals of the researcher, balancing factors of cost, desired substitution, available equipment, and time constraints. This guide provides the necessary data and protocols to make an informed decision for the efficient and effective synthesis of thiazole derivatives.
References
- 1. AMINOACETONITRILE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
Evaluating the In Vitro ADME Properties of 2-Acetamido-5-bromothiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is a cornerstone of early-stage drug discovery. This guide provides a comparative framework for evaluating the in vitro ADME characteristics of a series of hypothetical 2-Acetamido-5-bromothiazole derivatives. Due to a lack of publicly available experimental data for this specific class of compounds, this document serves as a template, presenting representative data and detailed experimental protocols to guide future research.
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an acetamido group at the 2-position and a bromine atom at the 5-position can significantly influence the physicochemical and pharmacokinetic properties of the resulting derivatives. A systematic evaluation of their in vitro ADME profile is therefore essential to identify candidates with favorable drug-like properties for further development.
This guide outlines the standard assays used to characterize key ADME parameters: aqueous solubility, membrane permeability, metabolic stability in liver microsomes, and plasma protein binding.
Comparative In Vitro ADME Data
The following tables present a hypothetical dataset for a series of this compound derivatives (Compounds 1-5) and a comparator compound. This data is for illustrative purposes to demonstrate how such information would be presented and interpreted.
Table 1: Solubility and Permeability of this compound Derivatives
| Compound | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Permeability Class |
| Compound 1 | 75 | 8.5 | High |
| Compound 2 | 150 | 6.2 | High |
| Compound 3 | 45 | 1.5 | Moderate |
| Compound 4 | 25 | 0.8 | Low |
| Compound 5 | 180 | 9.1 | High |
| Comparator | 120 | 7.0 | High |
Permeability Classification: High (>5 x 10⁻⁶ cm/s), Moderate (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s)
Table 2: Metabolic Stability and Plasma Protein Binding of this compound Derivatives
| Compound | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Plasma Protein Binding (%) |
| Compound 1 | 45 | 15.4 | 92.5 |
| Compound 2 | >60 | <11.5 | 85.1 |
| Compound 3 | 20 | 34.7 | 98.7 |
| Compound 4 | 12 | 57.8 | 99.5 |
| Compound 5 | 55 | 12.6 | 88.3 |
| Comparator | 30 | 23.1 | 95.0 |
Microsomal stability classification is based on half-life and intrinsic clearance values. High plasma protein binding (>90%) can impact the free fraction of the drug available to exert its pharmacological effect.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.
Aqueous Thermodynamic Solubility Assay
Aqueous solubility is a critical factor influencing drug absorption. The shake-flask method is a common technique to determine thermodynamic solubility.
-
Method: An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution (pH 7.4). The resulting suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached. After incubation, the samples are filtered or centrifuged to remove undissolved solids. The concentration of the dissolved compound in the supernatant is then quantified by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[1] It provides a measure of a compound's ability to diffuse across a lipid membrane.[2]
-
Method: The assay is performed using a 96-well filter plate where the filter is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[3] The test compound is added to the donor wells, and a buffer solution is placed in the acceptor wells.[4] The plate is incubated for a defined period (e.g., 5 hours) at room temperature.[2] Following incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[1]
PAMPA Experimental Workflow
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5][6]
-
Method: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.[7] The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[8] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[5] After protein precipitation and centrifugation, the remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.[6] The rate of disappearance of the compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[7]
Microsomal Stability Assay Workflow
Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. The Rapid Equilibrium Dialysis (RED) method is a widely used technique to determine the unbound fraction of a drug in plasma.[9][10]
-
Method: The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins.[10] The test compound is added to plasma (e.g., human, rat, or mouse) and placed in one chamber of the device.[11] The other chamber is filled with PBS (pH 7.4).[12] The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[9][11] After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.[13] The percentage of plasma protein binding is then calculated based on the difference in concentrations between the two chambers.[10]
Plasma Protein Binding (RED) Workflow
Conclusion
The systematic in vitro evaluation of ADME properties is a critical step in the identification of promising drug candidates. While experimental data for this compound derivatives is not yet available in the public domain, the protocols and representative data presented in this guide provide a robust framework for conducting and interpreting such studies. By characterizing the solubility, permeability, metabolic stability, and plasma protein binding of novel derivatives, researchers can make informed decisions to prioritize compounds with the highest potential for successful in vivo performance.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 13. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Safe Disposal of 2-Acetamido-5-bromothiazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 2-Acetamido-5-bromothiazole, a compound that requires careful handling due to its potential hazards. The following procedures are based on established safety protocols and should be executed in strict accordance with institutional and local regulations.
Immediate Safety and Hazard Information
This compound is classified with several health and environmental hazards. Understanding these risks is paramount for safe handling and disposal.
Hazard Classification:
| Hazard Statement | Classification | Description |
| H302 | Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[1][2] |
| H312 | Acute Toxicity (Dermal), Category 4 | Harmful in contact with skin.[1][2] |
| H315 | Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[1] |
| H319 | Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation.[1][2] |
| H332 | Acute Toxicity (Inhalation), Category 4 | Harmful if inhaled.[1][2] |
| H335 | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust respirator should be used, especially when handling the solid form, to avoid generating dust.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Operational and Disposal Plan
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[3]
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, clearly labeled, and sealable container.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents as "this compound" and indicate the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is cool and dry.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) office or the designated waste management authority to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, as detailed on the container label.
-
Follow their specific instructions for handing over the waste.
-
Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Clear the area of all personnel and ensure adequate ventilation.
-
Control Contact: Wear the appropriate PPE as listed above.
-
Containment and Cleanup:
-
Decontamination: Thoroughly decontaminate the spill area and any equipment used for cleanup.
-
Reporting: Report the spill to your laboratory supervisor and EH&S office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Acetamido-5-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of 2-Acetamido-5-bromothiazole. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure.[4] Appropriate PPE must be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[5] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[5] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[5] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[4] |
| Body Protection | Laboratory Coat | Long-sleeved, preferably flame-retardant | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust.[6] |
| Foot Protection | Closed-toe shoes | - | Protects feet from spills.[4] |
2. Step-by-Step Handling and Operational Plan
This section outlines the procedural workflow for handling this compound from receipt to disposal.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[7]
-
The recommended storage temperature is 2-8°C.[8]
2.2. Preparation and Handling
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in Table 1 before handling the compound.
-
Weighing and Transfer : When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust. Use appropriate tools (e.g., spatula, weigh paper) to avoid direct contact.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
2.3. Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[7] Seek medical attention if irritation develops.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[10] For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.
3. Disposal Plan
-
Waste Collection : All waste containing this compound, including contaminated PPE and disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.[4]
-
Waste Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's EHS department.
-
Container Disposal : Empty containers should be handled as hazardous waste and disposed of accordingly.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.[4]
4. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Handling this compound.
References
- 1. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound CAS#: 7336-54-1 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
